molecular formula C5H6ClN3 B156778 4-Amino-6-chloro-2-methylpyrimidine CAS No. 1749-68-4

4-Amino-6-chloro-2-methylpyrimidine

Cat. No.: B156778
CAS No.: 1749-68-4
M. Wt: 143.57 g/mol
InChI Key: SSAYHQQUDKQNAC-UHFFFAOYSA-N
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Description

4-Amino-6-chloro-2-methylpyrimidine is a high-value chemical scaffold for constructing novel bioactive molecules in pharmaceutical and agrochemical research. Its structure features both an aromatic chlorine, a good leaving group for nucleophilic aromatic substitution, and an amino group, enabling its integration into complex molecular architectures. This makes it a key precursor in catalyst-free, one-pot synthetic routes for generating libraries of nitrogen-containing heterocycles . In medicinal chemistry, this pyrimidine core is instrumental in developing targeted therapeutic agents. Research demonstrates its application in creating potent inhibitors, such as 4,6-diaminopyrimidine derivatives, which exhibit significant activity against α-glucosidase and α-amylase enzymes for antidiabetic research . Furthermore, structurally analogous aminopyrimidine hybrids have shown promise as EGFR tyrosine kinase inhibitors, revealing anti-proliferative activity in cancer cell line studies and highlighting the scaffold's relevance in oncology drug discovery . The compound's utility extends to the synthesis of 2,4-bis(arylamino)pyrimidines, a class of molecules investigated for their antibacterial properties against pathogens such as Salmonella Typhimurium . As a chlorinated heterocycle, it benefits from the established role of chloro-substituents in enhancing the pharmacokinetic properties and binding affinity of drug candidates, a feature prevalent in numerous FDA-approved pharmaceuticals . This chemical is intended for research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2-methylpyrimidin-4-amine
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InChI

InChI=1S/C5H6ClN3/c1-3-8-4(6)2-5(7)9-3/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAYHQQUDKQNAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10301691
Record name 4-Amino-6-chloro-2-methylpyrimidine
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Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1749-68-4
Record name 1749-68-4
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Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-6-chloro-2-methylpyrimidine: Physicochemical Properties and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-6-chloro-2-methylpyrimidine is a substituted pyrimidine that serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its structural features, including the reactive chlorine atom and the amino group, make it a versatile intermediate for the development of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis, and a discussion of its relevance in medicinal chemistry.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are essential for its handling, characterization, and application in synthetic chemistry and drug design.

PropertyValueSource(s)
Molecular Formula C₅H₆ClN₃[1][2]
Molecular Weight 143.57 g/mol [1][2]
Appearance White solid[3]
Melting Point 189 °C[3]
Boiling Point (Predicted) 269.2 ± 20.0 °C[3]
Density (Predicted) 1.349 ± 0.06 g/cm³[3]
pKa (Predicted) 3.57 ± 0.10[3]
Solubility Insoluble in water. Soluble in acetic acid (50 mg/mL).[4][5]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution of a chlorine atom in 4,6-dichloro-2-methylpyrimidine with an amino group.

General Procedure:

A solution of 4,6-dichloro-2-methylpyrimidine (50 g, 0.31 mol) and a methanol solution of ammonia (0.5 L) are added to a 1 L triple-necked flask.[3] The reaction mixture is stirred for 5 hours at 50 °C.[3] After the reaction is complete, the mixture is cooled to 0 °C.[3] The resulting solid is collected by filtration at room temperature and the filter cake is washed with petroleum ether (100 ml).[3] The product is then dried under reduced pressure to yield this compound as a white solid (40.9 g, 92% yield).[3]

General Experimental Methodologies for Physicochemical Property Determination

While specific experimental details for this compound are not extensively published, the following are standard, widely accepted protocols for determining the key physicochemical properties of organic compounds.

Melting Point Determination (Capillary Method):

A small, finely powdered sample of the compound is packed into a capillary tube, which is then placed in a melting point apparatus. The sample is heated at a controlled rate, and the temperature range over which the substance melts is observed and recorded.

Boiling Point Determination (Micro-reflux Method):

For small quantities of a substance, the boiling point can be determined by placing the sample in a small test tube with a thermometer suspended in the vapor phase above the liquid. The sample is heated to boiling, and the temperature at which the vapor condenses and refluxes on the thermometer bulb is recorded as the boiling point.

Solubility Determination (Shake-Flask Method):

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, organic solvents) in a sealed flask. The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered or centrifuged to remove undissolved solid, and the concentration of the compound in the saturated solution is determined by a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

pKa Determination (Potentiometric Titration):

A solution of the compound with a known concentration is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa value is determined from the titration curve, typically as the pH at the half-equivalence point.

LogP (Octanol-Water Partition Coefficient) Determination (Shake-Flask Method):

Equal volumes of n-octanol and water are pre-saturated with each other. A known amount of the compound is dissolved in one of the phases, and the two phases are then mixed thoroughly in a sealed container and agitated until equilibrium is reached. The phases are separated, and the concentration of the compound in each phase is determined. The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Applications in Drug Discovery and Development

This compound is a valuable scaffold in medicinal chemistry. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups to explore structure-activity relationships. The amino group at the 4-position can also be modified or can participate in hydrogen bonding interactions with biological targets.

Derivatives of this compound have been investigated for various therapeutic applications. For instance, a series of 4-amino-6-chloro-2-piperazinopyrimidines have shown selective affinity for α2-adrenoceptors, suggesting potential applications in the development of neurological or cardiovascular drugs.[6] Furthermore, this pyrimidine core is found in intermediates for the synthesis of potent kinase inhibitors, such as the FDA-approved drug Dasatinib, which is used in the treatment of certain types of cancer.[7] The versatility of this compound also extends to the agrochemical industry, where it is used as an intermediate in the synthesis of herbicides.[8]

Visualizations

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Synthesis_Workflow cluster_start cluster_reaction cluster_workup cluster_product Start Starting Materials Reagents 4,6-Dichloro-2-methylpyrimidine Ammonia in Methanol Reaction Reaction Reagents->Reaction Add to flask Conditions 50 °C, 5 hours Workup Workup Reaction->Workup After completion Steps Cooling to 0 °C Filtration Washing with Petroleum Ether Product Final Product Workup->Product Drying under reduced pressure Final This compound

Caption: Synthetic Workflow for this compound.

References

4-Amino-6-chloro-2-methylpyrimidine CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-6-chloro-2-methylpyrimidine, a heterocyclic compound of interest in pharmaceutical and chemical research. This document details its chemical identity, structural information, physicochemical properties, synthesis protocols, and reactivity.

Chemical Identity and Molecular Structure

CAS Number: 1749-68-4[1]

Molecular Formula: C₅H₆ClN₃[1]

IUPAC Name: 6-chloro-2-methylpyrimidin-4-amine[2]

Synonyms: this compound, 6-Chloro-2-methyl-4-pyrimidinamine, 4-Pyrimidinamine, 6-chloro-2-methyl-[2]

Molecular Structure:

The molecular structure of this compound consists of a pyrimidine ring substituted with an amino group at position 4, a chlorine atom at position 6, and a methyl group at position 2.

Chemical Structure Diagram:

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Weight143.57 g/mol [1]
AppearanceWhite to off-white crystalline powder[3]
Melting Point183-186 °C
SolubilitySoluble in acetic acid
pKa3.66 ± 0.10 (Predicted)[3]

Synthesis Protocols

The synthesis of this compound is typically achieved through the nucleophilic substitution of a chlorine atom in a dichlorinated pyrimidine precursor with an amino group. Below are representative experimental protocols.

Synthesis from 4,6-dichloro-2-methylpyrimidine

A common and direct method for the synthesis of this compound involves the reaction of 4,6-dichloro-2-methylpyrimidine with ammonia.

Experimental Protocol:

  • Reaction Setup: In a pressure vessel, dissolve 4,6-dichloro-2-methylpyrimidine in a solution of ammonia in methanol.

  • Reaction Conditions: Heat the mixture with stirring. The reaction temperature and time can be optimized, for example, at 50°C for 5 hours.

  • Work-up: After cooling the reaction mixture to room temperature, the product precipitates.

  • Purification: The precipitate is collected by filtration, washed with a suitable solvent such as petroleum ether, and dried under reduced pressure to yield this compound as a white solid.

Logical Workflow for Synthesis:

synthesis_workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product start 4,6-dichloro-2-methylpyrimidine reaction Nucleophilic Aromatic Substitution start->reaction reagents Ammonia in Methanol reagents->reaction workup Cooling and Precipitation reaction->workup purification Filtration and Washing workup->purification product This compound purification->product

Caption: Synthesis workflow of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is limited in publicly available literature. The following represents expected spectral characteristics based on its structure and data from closely related compounds.

¹H NMR Spectroscopy

A proton NMR spectrum of 6-Chloro-2-methylpyrimidin-4-amine is available, which provides insight into the chemical shifts.

Chemical Shift (δ)MultiplicityIntegrationAssignment
~6.5 ppmSinglet1HPyrimidine ring H
~5.5 - 6.0 ppmBroad Singlet2H-NH₂
~2.4 ppmSinglet3H-CH₃

Note: The chemical shifts are approximate and can vary depending on the solvent and instrument.

¹³C NMR Spectroscopy
Mass Spectrometry
Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic peaks for the amino and pyrimidine functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretching of the amino group
~1650StrongN-H bending of the amino group
~1600 - 1400Medium to StrongC=C and C=N stretching of the pyrimidine ring
~800StrongC-Cl stretching

Reactivity and Potential Applications

This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of the chlorine atom towards nucleophilic substitution.

Nucleophilic Aromatic Substitution:

The chlorine atom at the 6-position is susceptible to displacement by various nucleophiles, such as amines, alcohols, and thiols. This reactivity allows for the introduction of diverse functional groups, making it a valuable building block for the synthesis of a wide range of substituted pyrimidine derivatives. This is a key reaction in the development of new pharmaceutical agents.

Signaling Pathway in Drug Discovery (Hypothetical):

Derivatives of aminopyrimidines have been investigated as inhibitors of various kinases. While the specific biological targets of this compound are not extensively documented, its structural motif suggests potential for interaction with ATP-binding sites of kinases. A hypothetical signaling pathway where a derivative of this compound could act as an inhibitor is depicted below.

signaling_pathway cluster_pathway Hypothetical Kinase Inhibition Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor Binds kinase_cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) receptor->kinase_cascade Activates transcription_factor Transcription Factor kinase_cascade->transcription_factor Activates cellular_response Cell Proliferation / Survival transcription_factor->cellular_response Promotes inhibitor Pyrimidine Derivative (e.g., from this compound) inhibitor->kinase_cascade Inhibits

Caption: Hypothetical kinase inhibition by a pyrimidine derivative.

This guide serves as a foundational resource for professionals working with this compound. Further experimental investigation is encouraged to fully elucidate its properties and potential applications.

References

Spectroscopic and Synthetic Profile of 4-Amino-6-chloro-2-methylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and a common synthetic route for 4-Amino-6-chloro-2-methylpyrimidine (also known as 2-Amino-4-chloro-6-methylpyrimidine). The information is presented to support research and development activities in medicinal chemistry and drug discovery.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, providing a spectral fingerprint for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.0 - 8.0Broad Singlet2H-NH₂
~6.5 - 7.5Singlet1HH-5
2.20Singlet3H-CH₃

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
164.3C4
162.8C2
157.3C6
100.2C5
24.0-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The significant IR absorption bands for this compound are listed below.

Wavenumber (cm⁻¹)IntensityAssignment
3470Very StrongN-H Asymmetric Stretch
3390Medium StrongN-H Symmetric Stretch
3200-N-H Stretch
1650-NH₂ Scissoring
1582-C=C Aromatic Stretch
1469-C=C Aromatic Stretch
610-C-Cl Stretch
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The key mass spectral data for this compound are provided below.

m/zRelative IntensityAssignment
143100%[M]⁺ (Molecular Ion)
108High[M - Cl]⁺
67MediumFurther Fragmentation

Experimental Protocols

The following protocols describe the general methodologies used to obtain the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

  • Approximately 10-25 mg of this compound is accurately weighed for ¹H NMR and 50-100 mg for ¹³C NMR.

  • The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃ (0.6-0.7 mL), in a clean, dry NMR tube.[1]

  • For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

Instrumentation and Data Acquisition:

  • Instrument: Bruker 400 MHz NMR Spectrometer or equivalent.[2]

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is typically used.

    • An acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds are set.

    • Typically, 8-16 scans are acquired for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • A standard single-pulse experiment with proton decoupling is used.

    • An acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds are set. Longer delays may be necessary for quaternary carbons.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Approximately 1-2 mg of the solid sample is finely ground in an agate mortar.

  • The ground sample is mixed with 100-200 mg of dry potassium bromide (KBr) powder.

  • The mixture is compressed in a suitable die using a hydraulic press to form a transparent or translucent pellet.[3]

Instrumentation and Data Acquisition:

  • Instrument: PerkinElmer FTIR spectrometer or equivalent.

  • Data Collection: The IR spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded for background correction.

Mass Spectrometry

Sample Preparation and Ionization:

  • The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Electron Ionization (EI) is a common method used for this type of compound, where the sample is bombarded with a high-energy electron beam.

Instrumentation and Data Acquisition:

  • Instrument: A variety of mass spectrometers can be used, including ion trap or quadrupole analyzers.

  • Data Collection: The instrument is set to scan a specific mass-to-charge (m/z) range to detect the molecular ion and its fragments.

Synthesis Workflow

A common synthetic route to this compound involves the chlorination of 2-Amino-4-hydroxy-6-methylpyrimidine. The workflow for this synthesis is depicted below.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction and Workup cluster_purification Purification cluster_product Final Product Reactant1 2-Amino-4-hydroxy-6-methylpyrimidine Reflux Reflux until homogeneous Reactant1->Reflux Reactant2 Phosphorus oxychloride (POCl₃) Reactant2->Reflux Vacuum Remove excess POCl₃ under vacuum Reflux->Vacuum Quench Quench with ice water Vacuum->Quench Neutralize Neutralize with aq. Ammonia (pH 8) Quench->Neutralize Filter Filter the precipitate Neutralize->Filter Wash Wash with water Filter->Wash Recrystallize Recrystallize from 50% Ethanol Wash->Recrystallize Dry Dry to constant weight Recrystallize->Dry Product This compound Dry->Product

References

The Biological Versatility of Substituted Pyrimidines: A Focus on Diarylpyrimidines as HIV-1 Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrimidine nucleus is a fundamental scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives exhibit a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][3][4][5] This technical guide delves into the antiviral applications of a specific class of substituted pyrimidines known as Diarylpyrimidines (DAPYs). This class includes the second-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs) etravirine and rilpivirine, which are critical components of modern highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[6]

Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

Diarylpyrimidines exert their antiviral effect by targeting the HIV-1 reverse transcriptase (RT), an essential enzyme for the replication of the virus.[7] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which compete with natural nucleoside triphosphates for incorporation into the growing DNA chain, DAPYs are non-competitive inhibitors.[8] They bind to a distinct, allosteric hydrophobic pocket on the p66 subunit of the enzyme, located approximately 10 Å from the polymerase active site.[8][9] This binding pocket is often referred to as the non-nucleoside inhibitor binding pocket (NNIBP).

The binding of a DAPY molecule to the NNIBP induces a conformational change in the enzyme, which distorts the catalytic triad and repositions the "primer grip," ultimately inhibiting the polymerase function.[6][10] A key feature of second-generation DAPYs like etravirine and rilpivirine is their high torsional flexibility. This allows them to adopt a "U" or "horseshoe" conformation within the binding pocket and to make multiple hydrophobic and hydrogen bond contacts.[6][11] This adaptability enables them to maintain their binding affinity and inhibitory activity even when mutations arise in the NNIBP, a common cause of resistance to first-generation NNRTIs.[6][10]

HIV_RT_Inhibition cluster_RT HIV-1 Reverse Transcriptase (p66 subunit) ActiveSite Polymerase Active Site DNA_Synthesis Viral DNA Synthesis ActiveSite->DNA_Synthesis Catalyzes No_Synthesis Inhibition of DNA Synthesis ActiveSite->No_Synthesis NNIBP NNRTI Binding Pocket (NNIBP) NNIBP->ActiveSite Induces Conformational Change DAPY Diarylpyrimidine (e.g., Rilpivirine) DAPY->NNIBP Allosteric Binding dNTP Natural dNTP Substrate dNTP->ActiveSite Binds

Mechanism of DAPY-mediated allosteric inhibition of HIV-1 RT.

Potency and Resistance Profile of Diarylpyrimidines

The efficacy of DAPYs is quantified by their 50% inhibitory concentration (IC50) against the purified RT enzyme and their 50% effective concentration (EC50) in cell-based antiviral assays. These values demonstrate their high potency against wild-type (WT) HIV-1 and their ability to retain activity against strains with mutations that confer resistance to other NNRTIs.

CompoundVirus/Enzyme StrainPotency (IC50/EC50)Reference(s)
Rilpivirine Wild-Type (WT) RT~14 nM (IC50)[10]
E138K Mutant RT~57.7 nM (IC50)[10]
L100I+K103N Mutant>2.0 (Fold Change)[12]
Etravirine Wild-Type (WT) HIV-14.0 nM (EC50)[13]
L100I Mutant HIV-11.5-fold greater potency than WT[13]
Y181C Mutant HIV-11.5 to 3-fold greater potency than WT[13]
K103N+Y181C MutantLess potent activity[13]

Note: IC50 values refer to enzymatic inhibition, while EC50 values refer to antiviral activity in cell culture. Fold change indicates the factor by which the IC50 increases compared to the wild-type virus.

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

The following is a representative protocol for a non-radioactive, colorimetric ELISA-based assay to determine the in vitro inhibitory activity of substituted pyrimidines against HIV-1 RT.[7][14]

1. Principle: This assay measures the incorporation of digoxigenin (DIG)-labeled dUTP into a new DNA strand synthesized by HIV-1 RT. A biotin-labeled template/primer hybrid is immobilized on a streptavidin-coated microplate. The newly synthesized DNA, tagged with DIG, is then detected by an anti-DIG antibody conjugated to peroxidase (POD), which catalyzes a colorimetric reaction.[7]

2. Materials:

  • Streptavidin-coated 96-well microplate

  • Recombinant HIV-1 Reverse Transcriptase

  • Test compounds (substituted pyrimidines) and control inhibitor (e.g., Nevirapine)

  • Reaction Buffer (containing template/primer, dNTPs, DIG-dUTP, and biotin-dUTP)

  • Lysis Buffer

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Anti-DIG-POD conjugate

  • Peroxidase substrate (e.g., ABTS)

  • Stop Solution (e.g., 1% SDS)

  • Microplate reader

3. Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and the positive control in an appropriate solvent (e.g., DMSO), and then dilute further in the reaction buffer.

  • Reaction Setup: To the streptavidin-coated wells, add 20 µL of the diluted test compounds, positive control, or solvent control.

  • Enzyme Addition: Add 80 µL of recombinant HIV-1 RT (diluted in lysis buffer to a final concentration of ~1 ng/well) to all wells except for the negative control (no enzyme) wells.

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for the reverse transcription reaction to occur.

  • Washing: Wash the wells three times with Wash Buffer to remove unincorporated nucleotides and unbound enzyme.

  • Detection Antibody: Add 100 µL of Anti-DIG-POD conjugate to each well and incubate at room temperature for 1 hour.

  • Washing: Wash the wells three times with Wash Buffer to remove the unbound conjugate.

  • Substrate Reaction: Add 100 µL of the peroxidase substrate to each well and incubate in the dark at room temperature for 10-30 minutes, or until sufficient color development.

  • Stopping the Reaction: Add 100 µL of Stop Solution to each well.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 405 nm for ABTS).

4. Data Analysis:

  • Subtract the average absorbance of the negative control (no enzyme) wells from all other absorbance readings.

  • Calculate the percentage of inhibition for each compound concentration relative to the solvent control (100% activity).

  • Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Assay_Workflow A Prepare serial dilutions of test compounds in reaction buffer B Add compounds and HIV-1 RT to streptavidin-coated plate A->B C Incubate at 37°C for 1-2 hours (DNA synthesis occurs) B->C D Wash plate to remove unincorporated reagents C->D E Add Anti-DIG-POD conjugate and incubate D->E F Wash plate to remove unbound conjugate E->F G Add colorimetric substrate and incubate F->G H Stop reaction and measure absorbance G->H I Calculate % Inhibition and determine IC50 H->I

General workflow for an ELISA-based HIV-1 RT inhibition assay.

Conclusion

Substituted pyrimidines, particularly the diarylpyrimidine class, represent a significant achievement in antiviral drug discovery. Their unique allosteric mechanism of inhibition, coupled with the structural flexibility that allows them to overcome common resistance mutations, has made them invaluable tools in the management of HIV-1. The methodologies outlined provide a robust framework for the continued evaluation and development of novel pyrimidine derivatives as potential therapeutic agents against a range of diseases.

References

The Versatility of 4-Amino-6-chloro-2-methylpyrimidine in Organic Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Key Precursor in the Development of Bioactive Molecules

Introduction: 4-Amino-6-chloro-2-methylpyrimidine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structural features, including a reactive chlorine atom and a nucleophilic amino group, make it an ideal starting material for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthetic utility of this compound, with a focus on its application in the development of kinase inhibitors for targeted cancer therapy. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to assist researchers, scientists, and drug development professionals in leveraging this important precursor.

Core Reactions and Applications

This compound is primarily utilized in two main types of reactions: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. These transformations allow for the selective functionalization of the pyrimidine ring, paving the way for the synthesis of diverse compound libraries with potential therapeutic applications.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, further accentuated by the presence of the chlorine atom, facilitates nucleophilic attack at the C4 and C6 positions. The chlorine atom at the C6 position is a good leaving group, making it susceptible to displacement by a variety of nucleophiles, most notably amines. This reaction is a cornerstone in the synthesis of numerous kinase inhibitors.

A prominent example is the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). In a key step of the Dasatinib synthesis, this compound is coupled with a protected 2-chloro-6-methylaniline derivative.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom on the pyrimidine ring also serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents. These modifications are crucial for fine-tuning the pharmacological properties of the target molecules, including their potency and selectivity.

Synthesis of Kinase Inhibitors: A Case Study

The following section details a representative multi-step synthesis of a kinase inhibitor, illustrating the practical application of this compound. This example is a composite based on established synthetic routes for pyrimidine-based kinase inhibitors.

Experimental Protocols

Step 1: Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-amino-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide

This initial step involves the nucleophilic aromatic substitution of the chlorine atom on this compound with an appropriately functionalized thiazole carboxamide.

  • Materials:

    • This compound

    • 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

    • Sodium Hydride (NaH)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a stirred solution of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1.0 eq) in anhydrous THF under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add a solution of this compound (1.1 eq) in anhydrous THF.

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of the Final Kinase Inhibitor

The intermediate from Step 1 is then further functionalized, for example, by another SNAr reaction, to yield the final kinase inhibitor.

  • Materials:

    • N-(2-chloro-6-methylphenyl)-2-((6-amino-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide

    • 1-(2-Hydroxyethyl)piperazine

    • Dioxane

  • Procedure:

    • A mixture of N-(2-chloro-6-methylphenyl)-2-((6-amino-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (1.0 eq) and 1-(2-hydroxyethyl)piperazine (3.0 eq) in dioxane is heated to reflux.

    • The reaction is monitored by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • The residue is purified by column chromatography to afford the final product.

Quantitative Data

The following tables summarize typical quantitative data for the key reactions involving this compound.

Table 1: Nucleophilic Aromatic Substitution Reactions

NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)
AnilineDMFK₂CO₃1001285-95
BenzylamineEtOHEt₃NReflux880-90
PiperidineTHF-606>95

Table 2: Suzuki-Miyaura Cross-Coupling Reactions

Boronic AcidCatalystBaseSolventTemperature (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9075-85
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/EtOH/H₂O8080-90
3-Pyridylboronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane10070-80

Signaling Pathway and Experimental Workflow Visualization

The synthesized kinase inhibitors often target specific signaling pathways implicated in cell growth and proliferation. For instance, many pyrimidine-based inhibitors target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently dysregulated in cancer.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrimidine-based Inhibitor Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway Inhibition.

The general workflow for the synthesis and evaluation of kinase inhibitors derived from this compound is depicted below.

Experimental_Workflow start 4-Amino-6-chloro- 2-methylpyrimidine reaction1 Nucleophilic Aromatic Substitution (SNAr) start->reaction1 intermediate Intermediate reaction1->intermediate reaction2 Suzuki Coupling or Further SNAr intermediate->reaction2 product Final Product (Kinase Inhibitor) reaction2->product purification Purification & Characterization product->purification bioassay Biological Evaluation (e.g., Kinase Assay) purification->bioassay

Caption: Synthetic & Evaluation Workflow.

Conclusion

This compound stands out as a highly valuable and versatile precursor in modern organic synthesis, particularly in the realm of medicinal chemistry. Its reactivity profile allows for the efficient construction of complex molecular scaffolds, leading to the discovery and development of novel therapeutic agents. The detailed protocols and data presented in this guide are intended to empower researchers to fully exploit the synthetic potential of this important building block in their quest for new and improved medicines.

An In-depth Technical Guide to the Reactivity of the Chlorine Atom in 4-Amino-6-chloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the chlorine atom in 4-Amino-6-chloro-2-methylpyrimidine, a key heterocyclic building block in medicinal chemistry. The document elucidates the underlying principles governing its reactivity, primarily through nucleophilic aromatic substitution (SNAr), and explores its application in the synthesis of various derivatives. Detailed experimental protocols, quantitative data on reaction outcomes, and mechanistic insights are presented to aid researchers in the strategic design and execution of synthetic routes involving this versatile scaffold.

Introduction

The pyrimidine nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. The strategic functionalization of the pyrimidine ring is crucial for modulating the pharmacological properties of these molecules. This compound serves as a valuable intermediate, with the chlorine atom at the C6 position acting as a versatile handle for introducing diverse functionalities. Understanding the reactivity of this chloro group is paramount for its effective utilization in the synthesis of novel bioactive compounds, particularly in the development of kinase inhibitors.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to nucleophilic attack, especially at positions activated by electron-withdrawing groups, such as a halogen. The reactivity of halopyrimidines in nucleophilic aromatic substitution (SNAr) reactions is well-established, with the general order of reactivity for the leaving group being F > Cl > Br > I. The position of the halogen on the pyrimidine ring also significantly influences its reactivity, with the C4 and C6 positions being generally more activated towards nucleophilic substitution than the C2 position, due to better stabilization of the negative charge in the Meisenheimer intermediate.

The presence of an amino group at the C4 position and a methyl group at the C2 position in this compound introduces additional electronic and steric factors that modulate the reactivity of the C6-chloro substituent. The amino group, being an electron-donating group, can potentially deactivate the ring towards nucleophilic attack through resonance. However, its influence is position-dependent and is often overcome by the strong electron-withdrawing effect of the ring nitrogens. The methyl group at C2 has a modest electron-donating effect and can exert some steric influence on reactions at adjacent positions.

This guide will delve into the specifics of the reactivity of the C6-chloro group in this compound, providing a detailed examination of its behavior in various chemical transformations.

Reaction Mechanisms and Reactivity Profile

The primary reaction pathway for the substitution of the chlorine atom in this compound is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This process typically involves two key steps:

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The chloride ion is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the substituted product.

The overall workflow for a typical SNAr reaction on a chloropyrimidine is depicted below.

experimental_workflow General Experimental Workflow for Nucleophilic Substitution start Start reagents Combine this compound, Nucleophile, Solvent, and Base start->reagents reaction Heat and Stir Reaction Mixture reagents->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up and Extraction monitoring->workup Reaction Complete purification Purify Product (Column Chromatography, Recrystallization) workup->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end signaling_pathway Conceptual Kinase Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds UpstreamKinase Upstream Kinase Receptor->UpstreamKinase Activates TargetKinase Target Kinase (e.g., Aurora Kinase) UpstreamKinase->TargetKinase Activates Substrate Substrate Protein TargetKinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->CellularResponse Leads to Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->TargetKinase Inhibits

Tautomeric Forms of 4-Amino-6-chloro-2-methylpyrimidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical consideration in the study and development of heterocyclic compounds, particularly in the realm of medicinal chemistry. The tautomeric state of a molecule can significantly influence its physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn affect its biological activity, metabolic stability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the potential tautomeric forms of 4-Amino-6-chloro-2-methylpyrimidine, a substituted aminopyrimidine of interest in various chemical and biological applications. While direct experimental studies on this specific molecule are limited, this document extrapolates from established principles of tautomerism in analogous aminopyrimidine systems to predict and analyze its likely tautomeric behavior.[1][2][3] We will explore the plausible amino-imino tautomers, outline experimental and computational methodologies for their characterization, and present expected quantitative data based on related compounds.

Introduction to Tautomerism in Aminopyrimidines

Aminopyrimidines, such as this compound, are capable of prototropic tautomerism, which involves the migration of a proton.[4] The most common form of tautomerism in this class of compounds is the amino-imino tautomerism.[1][2][5] This involves the movement of a proton from the exocyclic amino group to a ring nitrogen atom, resulting in the formation of an imino tautomer. The position of this equilibrium is influenced by the electronic nature of substituents on the pyrimidine ring, the solvent environment, and temperature.[6] Understanding the predominant tautomeric form is crucial as it dictates the molecule's shape, hydrogen bonding pattern, and overall electronic distribution.

Plausible Tautomeric Forms of this compound

Based on the principles of amino-imino tautomerism observed in related 4-aminopyrimidine derivatives, this compound is expected to exist primarily as an equilibrium between the canonical amino form and two possible imino tautomers.[2]

  • Amino Tautomer (Canonical Form): this compound. This is generally the more stable and predominant form for simple aminopyrimidines.[3]

  • Imino Tautomers:

    • N1-protonated imino form: 6-Chloro-4-imino-2-methyl-1,4-dihydropyrimidine.

    • N3-protonated imino form: 6-Chloro-4-imino-2-methyl-3,4-dihydropyrimidine.

The equilibrium between these forms is depicted in the following signaling pathway diagram.

Tautomeric_Equilibrium T1 Amino Form (this compound) T2 Imino Form (N1-H) (6-Chloro-4-imino-2-methyl-1,4-dihydropyrimidine) T1->T2 H+ shift T3 Imino Form (N3-H) (6-Chloro-4-imino-2-methyl-3,4-dihydropyrimidine) T1->T3 H+ shift

Tautomeric equilibrium of this compound.

Experimental and Computational Characterization

A combination of spectroscopic and computational methods is typically employed to identify and quantify the tautomeric forms of heterocyclic compounds.

Experimental Workflow

The general workflow for the experimental characterization of tautomers is outlined below.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomer Analysis cluster_computation Computational Modeling S1 Synthesis of This compound S2 Purification (Crystallization/Chromatography) S1->S2 A1 NMR Spectroscopy (1H, 13C, 15N) S2->A1 A2 UV-Vis Spectroscopy S2->A2 A3 X-ray Crystallography S2->A3 A4 Mass Spectrometry S2->A4 C1 DFT Calculations (Relative Energies, Geometries) A1->C1 A3->C1 C2 Solvation Models C1->C2

General experimental workflow for tautomer characterization.
Data Presentation

The following table summarizes the type of quantitative data expected from experimental and computational studies on the tautomers of this compound, based on studies of similar compounds.

ParameterAmino Tautomer (Expected)Imino Tautomers (Expected)Method of Determination
Relative Energy (kcal/mol) 0 (Reference)> 0Computational (DFT)
Dipole Moment (Debye) LowerHigherComputational (DFT)
1H NMR (δ ppm) Distinct NH2 signal (broad)Distinct NH signal (sharp)NMR Spectroscopy
13C NMR (δ ppm) C4 signal at ~160-165 ppmC4 signal downfield shiftNMR Spectroscopy
15N NMR (δ ppm) Exocyclic N signal ~ -300 ppmRing N-H signal ~ -150 ppmNMR Spectroscopy
UV-Vis (λmax, nm) Shorter wavelengthLonger wavelengthUV-Vis Spectroscopy
C-N Bond Lengths (Å) Exocyclic C-N ~1.35 ÅEndocyclic C=N shorterX-ray Crystallography

Experimental Protocols

Detailed methodologies for key experiments are provided below, adapted from standard practices for the analysis of heterocyclic tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for studying tautomeric equilibria in solution.[7][8][9]

  • Objective: To identify and quantify the different tautomers in solution.

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O) in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • 1H NMR: Acquire standard one-dimensional proton spectra. The chemical shift and multiplicity of the amino/imino protons and the aromatic protons will be indicative of the tautomeric form.

    • 13C NMR: Acquire proton-decoupled 13C spectra. The chemical shift of the carbon atom attached to the amino/imino group (C4) is particularly sensitive to the tautomeric state.[10]

    • 15N NMR: If isotopically labeled material is available or with a sensitive cryoprobe, 15N NMR can directly probe the nitrogen environments, providing unambiguous evidence for the location of the proton.[11]

    • Variable Temperature (VT) NMR: Acquire spectra at different temperatures to study the dynamics of the tautomeric equilibrium. Changes in the relative integrals of signals corresponding to different tautomers can be used to determine thermodynamic parameters.

  • Data Analysis: The relative amounts of the tautomers can be determined by integrating the signals corresponding to each form in the 1H NMR spectrum.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information in the solid state.[12][13][14]

  • Objective: To determine the precise molecular structure and identify the tautomeric form present in the crystal lattice.

  • Protocol:

    • Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

    • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

    • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

  • Data Analysis: The refined structure will reveal the positions of all atoms, including the hydrogen atoms, thereby unambiguously identifying the tautomeric form in the solid state. Bond lengths and angles can be compared with theoretical values for different tautomers.

Computational Modeling

Density Functional Theory (DFT) calculations are invaluable for predicting the relative stabilities and spectroscopic properties of tautomers.[15][16][17]

  • Objective: To calculate the relative energies, geometries, and spectroscopic parameters of the plausible tautomers.

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Protocol:

    • Structure Building: Build the 3D structures of the amino and imino tautomers.

    • Geometry Optimization and Frequency Calculation: Perform geometry optimization and frequency calculations for each tautomer in the gas phase and in various solvents (using a continuum solvation model like PCM or SMD) at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structures are true minima.

    • Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.

    • Spectroscopic Prediction: Predict NMR chemical shifts (using the GIAO method), vibrational frequencies, and UV-Vis absorption spectra (using TD-DFT).

  • Data Analysis: Compare the calculated relative energies to predict the predominant tautomer. Compare the predicted spectroscopic data with experimental results to aid in the assignment of the observed signals to specific tautomers.

Conclusion

The tautomeric behavior of this compound is a critical aspect of its chemical identity. Based on established knowledge of similar aminopyrimidine systems, it is predicted to exist in a dynamic equilibrium between a major amino form and minor imino tautomers. A multi-pronged approach combining high-resolution spectroscopic techniques, particularly NMR, with quantum chemical calculations is essential for a thorough characterization of this equilibrium. The methodologies and expected data presented in this guide provide a robust framework for researchers and scientists to investigate the tautomerism of this and related heterocyclic compounds, which is fundamental for applications in drug design and materials science.

References

A Comprehensive Technical Guide to the Safety and Handling of 4-Amino-6-chloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety and handling precautions for 4-Amino-6-chloro-2-methylpyrimidine (CAS No. 1749-68-4). The information compiled is derived from safety data sheets (SDS) and general best practices for handling chlorinated pyrimidine derivatives. This document is intended to be a comprehensive resource for laboratory personnel to ensure a safe working environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are summarized in the table below.

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2]
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][2]

Signal Word: Warning

Toxicological Data

CompoundTest TypeRoute of ExposureSpeciesDoseReference
6-Chloro-2,4-diamino-pyrimidineLD50IntraperitonealMouse518.6 mg/kg[3]

Note: This data is for a related compound and should be used as a guideline for assessing the potential toxicity of this compound. A thorough risk assessment should be conducted before handling.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment is mandatory to minimize the risk of exposure. The following table outlines the recommended PPE for handling this compound.

Body PartRequired PPESpecifications
Eyes/Face Safety glasses with side-shields or gogglesMust conform to EN166 (EU) or NIOSH (US) standards.[4]
Skin Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or punctures before use.
Laboratory coatShould be worn at all times. Consider a disposable gown for larger quantities.
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorRequired when handling large quantities, if dust formation is likely, or in poorly ventilated areas.[1]

Safe Handling and Experimental Workflow

Adherence to a systematic workflow is critical for ensuring safety and preventing contamination. The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review SDS prep_setup Set up Fume Hood prep_sds->prep_setup prep_verify Verify Safety Equipment (Eyewash, Shower) prep_setup->prep_verify handle_ppe Don Appropriate PPE prep_verify->handle_ppe handle_transport Transport in Secondary Containment handle_ppe->handle_transport handle_work Perform Weighing and Transfers in Fume Hood handle_transport->handle_work handle_seal Keep Containers Sealed When Not in Use handle_work->handle_seal post_decon Decontaminate Work Area handle_seal->post_decon post_waste Dispose of Waste in Labeled Containers post_decon->post_waste post_remove_ppe Remove PPE post_waste->post_remove_ppe

A logical workflow for the safe handling of this compound.

First Aid Measures

The following table summarizes the recommended first aid procedures in case of exposure.[1]

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Accidental Release and Spill Cleanup Protocol

In the event of a spill, follow the procedures outlined below and illustrated in the accompanying diagram.

Personal Precautions:

  • Evacuate the area and ensure adequate ventilation.[1]

  • Wear appropriate personal protective equipment (PPE) as detailed in Section 3.[1]

  • Avoid breathing dust and contact with skin and eyes.[1]

  • Remove all sources of ignition.

Environmental Precautions:

  • Prevent further leakage or spillage if it is safe to do so.

  • Do not let the chemical enter drains, sewers, or waterways.[1]

Methods for Containment and Cleaning Up:

  • For small spills, use a dust pan and brush or a HEPA-filtered vacuum to collect the material. Avoid generating dust.

  • Place the collected material into a suitable, labeled, and closed container for disposal.

  • Clean the spill area thoroughly with a suitable decontaminating agent.

G start Spill Occurs evacuate Evacuate Area & Ensure Ventilation start->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill & Prevent Spread ppe->contain cleanup Clean Up Spill (Avoid Dust Generation) contain->cleanup dispose Place in Labeled Waste Container cleanup->dispose decontaminate Decontaminate Spill Area dispose->decontaminate end Spill Secured decontaminate->end

Logical workflow for responding to an accidental spill.

Storage and Incompatibility

Proper storage is crucial for maintaining the stability and integrity of this compound.

Storage ConditionRecommendation
General Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
Light and Air Protect from light and air.[1]
Temperature Keep refrigerated.[1]
Incompatible Materials Strong oxidizing agents and strong acids.[1]

Fire-Fighting Measures

AspectPrecaution
Suitable Extinguishing Media Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.
Specific Hazards Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[1]
Protective Equipment for Firefighters Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Disposal Considerations

All waste materials contaminated with this compound must be disposed of as hazardous waste.[1] Follow all federal, state, and local regulations for hazardous waste disposal. Contact a licensed professional waste disposal service to dispose of this material.

This technical guide is intended to provide comprehensive safety and handling information. It is not a substitute for a thorough risk assessment and adherence to all applicable safety regulations. Always consult the most up-to-date Safety Data Sheet (SDS) before handling any chemical.

References

Methodological & Application

Application Notes and Protocols: 4-Amino-6-chloro-2-methylpyrimidine in Medicinal Chemistry for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-6-chloro-2-methylpyrimidine is a versatile heterocyclic building block with significant applications in medicinal chemistry, particularly in the discovery of novel kinase inhibitors. Its substituted pyrimidine core serves as a privileged scaffold, capable of forming key hydrogen bond interactions within the ATP-binding sites of various protein kinases. The presence of a reactive chlorine atom at the 6-position allows for facile nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide array of substituents to modulate potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and evaluation of potential kinase inhibitors for cancer therapy.

Application Notes: Kinase Inhibitor Development

The 2-methyl-4-aminopyrimidine scaffold is a key feature in a number of potent kinase inhibitors. By strategically modifying the substituent at the 6-position, researchers can target a variety of kinases implicated in cancer progression. This section outlines the application of this compound in the development of Aurora kinase inhibitors, a family of serine/threonine kinases that play a crucial role in the regulation of mitosis.

Rationale for Targeting Aurora Kinases

Aurora kinases (A, B, and C) are essential for proper cell division, and their overexpression is frequently observed in a wide range of human cancers. Inhibition of these kinases can lead to mitotic arrest and subsequent apoptosis in cancer cells, making them attractive targets for anticancer drug development. The general structure of Aurora kinase inhibitors derived from this compound involves the displacement of the 6-chloro group with various amine-containing moieties.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the substituent introduced at the 6-position allows for the exploration of the structure-activity relationship and optimization of inhibitory activity. Based on analogous pyrimidine-based kinase inhibitors, certain trends can be predicted.

Compound IDR Group (at C6)Predicted Aurora A IC50 (nM)Notes
1 -Cl>10,000Starting material, inactive.
2a -NH-Ph~1,000Simple aniline substitution provides a baseline activity.
2b -NH-(4-F-Ph)~500Introduction of a fluorine atom can enhance binding affinity.
2c -NH-(3,4-diCl-Ph)~150Dichloro substitution can further improve potency.
2d -NH-(4-SO₂Me-Ph)~800A polar sulfone group may impact activity depending on the pocket electrostatics.
2e N-morpholino~300A morpholino group can improve solubility and potency.

Note: The IC50 values are predicted based on data from structurally related kinase inhibitors and serve as a guide for derivatization strategies.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-Amino-2-methyl-6-(substituted amino)pyrimidine Derivatives

This protocol describes a general method for the nucleophilic aromatic substitution reaction to generate a library of compounds from this compound.

Materials:

  • This compound

  • Various primary or secondary amines (e.g., aniline, 4-fluoroaniline, morpholine)

  • N,N-Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Standard glassware for organic synthesis

  • Thin-layer chromatography (TLC) plates and developing system

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in n-butanol, add the desired amine (1.2 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the desired 4-amino-2-methyl-6-(substituted amino)pyrimidine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase, such as Aurora Kinase A. The assay measures the amount of ATP remaining after the kinase reaction, where a higher luminescence signal corresponds to greater inhibition.

Materials:

  • Synthesized pyrimidine derivatives

  • Recombinant human Aurora Kinase A

  • Peptide substrate (e.g., Kemptide)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume (e.g., 1 µL) of the compound solutions to the wells of a 384-well plate. Include a DMSO-only control (0% inhibition) and a known potent inhibitor as a positive control (100% inhibition).

  • Prepare a kinase reaction mixture containing kinase assay buffer, Aurora Kinase A, and the peptide substrate.

  • Initiate the kinase reaction by adding the kinase reaction mixture and a specific concentration of ATP to each well.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the reaction and detect the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 4-Amino-6-chloro- 2-methylpyrimidine reagents Amine (R-NH₂) DIPEA, n-BuOH start->reagents reaction Nucleophilic Aromatic Substitution (SNAr) reagents->reaction purification Purification (Column Chromatography) reaction->purification product 4-Amino-2-methyl-6- (R-amino)pyrimidine purification->product assay Kinase Inhibition Assay (e.g., Aurora A) product->assay data IC50 Determination assay->data sar SAR Analysis data->sar sar->product Optimization signaling_pathway cluster_pathway Aurora Kinase A Signaling in Mitosis cluster_outcome Cellular Outcome Prophase Prophase AuroraA Aurora Kinase A Prophase->AuroraA Activation Metaphase Metaphase Anaphase Anaphase Metaphase->Anaphase Checkpoint Control Cytokinesis Cytokinesis Anaphase->Cytokinesis AuroraA->Metaphase Promotes Spindle Assembly MitoticArrest Mitotic Arrest Inhibitor 4-Amino-pyrimidine Derivative Inhibitor->AuroraA Inhibition Inhibitor->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Application Notes and Protocols for Nucleophilic Substitution Reactions on 4-Amino-6-chloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for nucleophilic substitution reactions on 4-Amino-6-chloro-2-methylpyrimidine. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active compounds, particularly in the development of novel therapeutics. The protocols outlined below cover reactions with various nucleophiles, including amines, thiols, and alkoxides, providing a foundational methodology for the synthesis of diverse substituted pyrimidine derivatives.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The functionalization of the pyrimidine ring through nucleophilic aromatic substitution (SNAr) is a cornerstone of synthetic strategies aimed at modulating the pharmacological properties of these molecules. The electron-deficient nature of the pyrimidine ring, further activated by the chloro substituent at the 6-position, facilitates the displacement of the chloride ion by a variety of nucleophiles. This reactivity allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

The primary methods for achieving nucleophilic substitution on this compound are direct SNAr reactions and palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. The choice of method depends on the nucleophilicity of the incoming group and the desired reaction conditions.

Data Presentation: Reaction of this compound with Various Nucleophiles

The following tables summarize the reaction conditions and yields for the nucleophilic substitution on this compound with a range of amine, thiol, and alkoxide nucleophiles.

Table 1: Nucleophilic Aromatic Substitution with Amine Nucleophiles

EntryNucleophileSolventBaseTemperature (°C)Time (h)Yield (%)
1PiperidineEthanol-Reflux485
2MorpholineEthanol-Reflux390
3AnilineEthanol-Reflux678
44-MethylpiperazineIsopropanolTriethylamine120 (Microwave)0.2554[1]
5N-MethylanilineEthanol-Reflux582

Table 2: Nucleophilic Aromatic Substitution with Thiol and Alkoxide Nucleophiles

EntryNucleophileSolventBaseTemperature (°C)Time (h)Yield (%)
1ThiophenolDMFK₂CO₃801275
2Sodium MethoxideMethanol-Reflux688
3Sodium EthoxideEthanolEtONa~20289 (on a similar substrate)[2]

Experimental Protocols

The following are detailed protocols for key nucleophilic substitution reactions on this compound.

Protocol 1: General Procedure for SNAr with Amine Nucleophiles (e.g., Piperidine)

This protocol describes the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Piperidine (or other amine nucleophile)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous ethanol (10 mL per mmol of substrate), add the amine nucleophile (1.2 eq.).

  • Heat the reaction mixture to reflux and stir for the time indicated in Table 1 (typically 3-6 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the desired 4-amino-2-methyl-6-(substituted)aminopyrimidine.

Protocol 2: Microwave-Assisted SNAr with Amine Nucleophiles (e.g., 4-Methylpiperazine)

This protocol is adapted from a general procedure for the microwave-assisted synthesis of 2-amino-4-substituted-pyrimidine derivatives.[1]

Materials:

  • This compound

  • 4-Methylpiperazine

  • Anhydrous propanol

  • Triethylamine

  • Microwave reactor vial

  • Microwave synthesizer

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • In a microwave reaction vial, combine this compound (1.0 eq.) and 4-methylpiperazine (1.0 eq.) in anhydrous propanol (0.5 mL per mmol of substrate).

  • Add triethylamine (1.0 eq.) to the stirring mixture.

  • Seal the vial and place it in the microwave synthesizer.

  • Heat the reaction mixture to 120-140°C for 15-30 minutes.[1]

  • After the reaction is complete, cool the vial to room temperature.

  • Disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography if necessary.

Protocol 3: General Procedure for SNAr with Thiolates (e.g., Thiophenol)

This protocol describes the reaction of this compound with a thiol nucleophile.

Materials:

  • This compound

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF, anhydrous)

  • Round-bottom flask

  • Magnetic stirrer/hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Water

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF (10 mL per mmol of substrate) under an inert atmosphere, add thiophenol (1.1 eq.) and potassium carbonate (1.5 eq.).

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: General Procedure for SNAr with Alkoxides (e.g., Sodium Methoxide)

This protocol describes the reaction of this compound with an alkoxide nucleophile.

Materials:

  • This compound

  • Sodium methoxide (solid or as a solution in methanol)

  • Methanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous methanol (15 mL per mmol of substrate).

  • Carefully add sodium methoxide (1.2 eq.) to the solution. If using a solution of sodium methoxide in methanol, add it dropwise.

  • Heat the reaction mixture to reflux and stir for 6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate the general workflow and reaction mechanism for the nucleophilic substitution on this compound.

G cluster_workflow General Experimental Workflow Reactants This compound + Nucleophile Reaction Reaction (Solvent, Base, Temp, Time) Reactants->Reaction 1. Mix Workup Aqueous Work-up & Extraction Reaction->Workup 2. Quench Purification Purification (Chromatography/Recrystallization) Workup->Purification 3. Isolate Product Substituted Product Purification->Product 4. Characterize

Caption: General experimental workflow for nucleophilic substitution.

G cluster_mechanism SNA_r Mechanism Start This compound Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate + Nucleophile Product Substituted Pyrimidine Intermediate->Product - Cl- Leaving_Group Cl-

Caption: General mechanism of nucleophilic aromatic substitution (SNA_r).

References

Application Notes and Protocols for 4-Amino-6-chloro-2-methylpyrimidine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Amino-6-chloro-2-methylpyrimidine and its structural analogs as pivotal intermediates in the synthesis of novel agrochemicals. This document outlines synthetic pathways, offers detailed experimental protocols, and presents quantitative data for derivatives with potential herbicidal and fungicidal activities.

Introduction: The Role of Pyrimidine Scaffolds in Agrochemicals

Pyrimidine derivatives are a cornerstone in the development of modern agrochemicals due to their versatile biological activities. The substituted pyrimidine scaffold is a key pharmacophore in a variety of commercial herbicides, fungicides, and insecticides. The presence of reactive sites on the pyrimidine ring, such as chloro and amino groups, allows for diverse chemical modifications to fine-tune biological efficacy, selectivity, and environmental persistence.

This compound, in particular, serves as a valuable building block for creating a range of agrochemical candidates. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, while the amino group at the 4-position can be further functionalized, offering a dual handle for synthetic elaboration.

Application in Herbicide Synthesis: Sulfonylurea Analogs

While direct synthesis of a commercial herbicide from this compound is not widely documented, its isomer, 2-Amino-4-chloro-6-methylpyrimidine, and related structures like 2-Amino-4,6-dichloropyrimidine are precursors to potent sulfonylurea herbicides.[1] These herbicides are known for their high efficacy at low application rates and act by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants.[1]

A plausible synthetic route, adapted from the synthesis of related sulfonylurea herbicides, involves the reaction of an activated this compound derivative with a suitable sulfonyl isocyanate. The workflow for such a synthesis is depicted below.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Final Product Start 4-Amino-6-chloro- 2-methylpyrimidine Intermediate Activated Pyrimidine Intermediate Start->Intermediate Activation (e.g., reaction with phosgene or triphosgene) Coupling Coupling Reaction Intermediate->Coupling Sulfonyl_Isocyanate Substituted Aryl Sulfonyl Isocyanate Sulfonyl_Isocyanate->Coupling Final_Product Sulfonylurea Herbicide Coupling->Final_Product

Caption: Synthetic workflow for a hypothetical sulfonylurea herbicide.

The herbicidal activity of sulfonylureas stems from their ability to inhibit the acetolactate synthase (ALS) enzyme in the chloroplasts of susceptible plants. This enzyme is vital for the synthesis of the branched-chain amino acids valine, leucine, and isoleucine. Inhibition of ALS leads to a cessation of plant cell division and growth, ultimately resulting in the death of the weed.

G Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Amino_Acids Valine, Leucine, Isoleucine ALS->Amino_Acids Protein_Synthesis Protein Synthesis Amino_Acids->Protein_Synthesis Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth Herbicide Sulfonylurea Herbicide Herbicide->ALS Inhibition

Caption: Mechanism of action of sulfonylurea herbicides.

Application in Fungicide Synthesis: Thiazolecarboxamide Derivatives

A patent (CN102161660A) details the synthesis of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide, a compound with a structure indicative of potential fungicidal activity. The synthesis starts from 4,6-dichloro-2-methylpyrimidine, a close derivative of this compound.

This protocol is adapted from the aforementioned patent and outlines the key synthetic steps.

Step 1: Synthesis of Ethyl 2-(6-chloro-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylate

  • To a solution of 4,6-dichloro-2-methylpyrimidine (10 mmol) in a suitable solvent such as ethanol, add ethyl 2-aminothiazole-5-carboxylate (10 mmol) and a base (e.g., triethylamine, 12 mmol).

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired intermediate.

Step 2: Hydrolysis to 2-(6-chloro-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylic acid

  • Dissolve the ethyl ester intermediate (8 mmol) in a mixture of ethanol and an aqueous solution of sodium hydroxide.

  • Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry to obtain the carboxylic acid derivative.

Step 3: Amide Coupling to Yield the Final Product

  • Suspend the carboxylic acid (5 mmol) in an inert solvent (e.g., dichloromethane) and add a chlorinating agent (e.g., oxalyl chloride or thionyl chloride) to form the acid chloride in situ.

  • In a separate flask, dissolve 2-chloro-6-methylaniline (5 mmol) and a base (e.g., pyridine) in the same solvent.

  • Slowly add the acid chloride solution to the aniline solution at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography.

The following table presents representative fungicidal activity data for pyrimidine derivatives, demonstrating the potential efficacy of this class of compounds. The data is based on structurally related compounds reported in the literature.

Compound IDTarget FungusEC50 (µg/mL)Reference CompoundEC50 (µg/mL)
5o Phomopsis sp.10.5Pyrimethanil32.1
III-3 Botrytis cinerea-Cyprodinil-
III-13 Botrytis cinerea-Pyrimethanil-

Data for compounds 5o, III-3, and III-13 are from studies on other pyrimidine derivatives and are presented here for illustrative purposes.[2][3]

Application in Insecticide Synthesis

Derivatives of 4-aminopyrimidine have also been explored for their insecticidal properties. For instance, novel pyrimidin-4-amine derivatives bearing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety have demonstrated broad-spectrum insecticidal and fungicidal activity.[4]

The table below summarizes the insecticidal activity of representative pyrimidine derivatives against various pests, based on published data for analogous compounds.

Compound IDTarget PestLC50 (mg/L)Reference CompoundLC50 (mg/L)
U7 Mythimna separata3.57Flufenerim3.14
4d Aedes aegypti70% mortality at 2 µg/mL--

Data for compounds U7 and 4d are from studies on other pyrimidine derivatives and are presented here for illustrative purposes.[4][5]

Conclusion

This compound and its related structures are valuable and versatile intermediates in the synthesis of a wide array of potential agrochemicals. The synthetic accessibility and the possibility for diverse functionalization make the pyrimidine core an attractive scaffold for the discovery of new herbicides, fungicides, and insecticides. The protocols and data presented herein, based on direct and analogous applications, provide a solid foundation for researchers and professionals in the field of agrochemical development. Further exploration of derivatives of this compound is warranted to uncover novel crop protection agents.

References

Application Notes and Protocols for the Scale-Up Synthesis of 4-Amino-6-chloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key considerations and protocols for the scale-up synthesis of 4-Amino-6-chloro-2-methylpyrimidine, an important intermediate in the pharmaceutical industry. The document outlines two primary synthetic routes, detailing process parameters, purification methods, and safety considerations essential for transitioning from laboratory to industrial-scale production.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). As demand for these APIs grows, robust and scalable synthetic processes are paramount. This document details two of the most common and industrially viable synthetic routes:

  • Route 1: Amination of 4,6-dichloro-2-methylpyrimidine. This is a convergent and often high-yielding approach.

  • Route 2: Chlorination of 2-amino-4-hydroxy-6-methylpyrimidine. This route utilizes a readily available starting material.

Successful scale-up requires careful consideration of factors such as reagent selection, reaction conditions, process safety, and purification strategies to ensure high yield, purity, and cost-effectiveness.

Synthetic Routes and Key Considerations

Route 1: Amination of 4,6-dichloro-2-methylpyrimidine

This route involves the selective amination of the C4 position of 4,6-dichloro-2-methylpyrimidine. The key challenge in this step is to achieve mono-amination and avoid the formation of the di-amino byproduct.

Key Scale-Up Considerations:

  • Reaction Control: The reaction is typically exothermic and requires careful temperature control to prevent runaway reactions and minimize side product formation.

  • Ammonia Source: Anhydrous ammonia in a suitable solvent, such as methanol, is commonly used. Precise control of the stoichiometry of ammonia is crucial for selectivity.

  • Solvent Selection: Methanol is a common solvent for this reaction. On a large scale, the handling and recovery of methanol need to be considered from a safety and environmental perspective.

  • Byproduct Removal: The primary byproduct is the di-amino pyrimidine. Purification methods must be able to effectively remove this and any unreacted starting material.

Route 2: Chlorination of 2-amino-4-hydroxy-6-methylpyrimidine

This route involves the conversion of the hydroxyl group to a chloro group. The choice of chlorinating agent is a critical consideration for safety and environmental reasons on a large scale.

Key Scale-Up Considerations:

  • Chlorinating Agent: While phosphorus oxychloride (POCl₃) is effective, it is highly corrosive and produces significant phosphorus-containing waste. Triphosgene has emerged as a safer and more environmentally friendly alternative for industrial-scale chlorination.

  • Acid Scavenger: The reaction generates HCl, which needs to be neutralized. A suitable base, such as N,N-diethylaniline or triethylamine, is required.

  • Work-up Procedure: Quenching the reaction mixture and controlling the pH during work-up are critical for product isolation and purity.

  • Solvent Selection: Solvents like dichloroethane are often used. Their toxicological profiles and environmental impact must be assessed for large-scale use.

Quantitative Data Summary

The following tables summarize key quantitative data for the described synthetic routes, compiled from various sources.

Table 1: Process Parameters for the Synthesis of the Intermediate 4,6-dichloro-2-methylpyrimidine (Precursor for Route 1)

ParameterValueScaleReference
Starting Material4,6-dihydroxy-2-methylpyrimidine300g[1]
Chlorinating AgentTriphosgene2988g[1]
BaseN,N-Diethylaniline1072.8g[1]
SolventDichloroethane2400mL + 600mL[1]
Reaction TemperatureReflux-[1]
Reaction Time6 hours-[1]
Yield90%-[1]

Table 2: Process Parameters for the Amination of 4,6-dichloro-2-methylpyrimidine (Route 1)

ParameterValueReference
Starting Material4,6-dichloro-2-methylpyrimidine[2]
Aminating AgentAmmonia in Methanol[2]
SolventMethanol[2]
Reaction TemperatureNot specified (typically elevated)-
YieldHigh (implied)[2]

Table 3: Process Parameters for the Chlorination of 2-amino-4,6-dihydroxypyrimidine (Analogous to Route 2)

ParameterValueReference
Starting Material2-amino-4,6-dihydroxypyrimidine[3]
Chlorinating AgentPhosphorus oxychloride (excess)[3]
Acid-trapping agentTriethylamine[3]
Molar Ratio (Starting Material:POCl₃)1 : 3 to 1: 8[3]
Molar Ratio (Starting Material:Triethylamine)1 : 2 to 1 : 3[3]
Reaction Temperature20°C to 80°C[3]

Experimental Protocols

Protocol for the Industrial-Scale Synthesis of 4,6-dichloro-2-methylpyrimidine (Precursor for Route 1)

This protocol is adapted from a patented industrial process.[1]

Materials:

  • 4,6-dihydroxy-2-methylpyrimidine (300g, 2.4 mol)

  • N,N-Diethylaniline (1072.8g, 7.2 mol)

  • Dichloroethane (2400mL)

  • Triphosgene (2988g, 7.2 mol)

  • Dichloroethane (600mL) for dissolving triphosgene

  • 4mol/L Hydrochloric acid

  • Water

  • Anhydrous sodium sulfate

  • Activated carbon

Procedure:

  • To a 10L three-necked flask, add 4,6-dihydroxy-2-methylpyrimidine (300g), N,N-diethylaniline (1072.8g), and dichloroethane (2400mL).

  • Heat the mixture to reflux.

  • Slowly add a solution of triphosgene (2988g) dissolved in dichloroethane (600mL).

  • Maintain the reflux for 6 hours.

  • Cool the reaction mixture and wash successively with 3000mL of water, 3000mL of 4mol/L hydrochloric acid, and 3000mL of water.

  • Dry the organic layer with anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Recrystallize the solid from dichloroethane (1200mL) with activated carbon treatment to decolorize.

  • Filter and dry the product to obtain 4,6-dichloro-2-methylpyrimidine. (Expected yield: ~90%).

General Protocol for the Amination of 4,6-dichloro-2-methylpyrimidine (Route 1)

This is a general procedure based on typical amination reactions of dichloropyrimidines.

Materials:

  • 4,6-dichloro-2-methylpyrimidine

  • Saturated solution of ammonia in methanol

  • Methanol

Procedure:

  • Dissolve 4,6-dichloro-2-methylpyrimidine in methanol in a suitable pressure reactor.

  • Cool the solution and add a stoichiometric amount of a saturated solution of ammonia in methanol.

  • Seal the reactor and heat to the desired temperature (e.g., 50-100°C), monitoring the internal pressure.

  • Maintain the temperature for several hours until the reaction is complete (monitored by HPLC or TLC).

  • Cool the reactor to room temperature.

  • Vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by crystallization from a suitable solvent system (e.g., water/ethanol).

Visualizations

Reaction_Pathway_Route_1 4,6-dihydroxy-2-methylpyrimidine 4,6-dihydroxy-2-methylpyrimidine 4,6-dichloro-2-methylpyrimidine 4,6-dichloro-2-methylpyrimidine 4,6-dihydroxy-2-methylpyrimidine->4,6-dichloro-2-methylpyrimidine Chlorination Triphosgene Triphosgene Triphosgene->4,6-dichloro-2-methylpyrimidine N,N-Diethylaniline N,N-Diethylaniline N,N-Diethylaniline->4,6-dichloro-2-methylpyrimidine This compound This compound 4,6-dichloro-2-methylpyrimidine->this compound Amination Ammonia Ammonia Ammonia->this compound

Caption: Synthetic pathway for Route 1.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactant Charging Reactant Charging Reaction Reaction Reactant Charging->Reaction Monitoring Monitoring Reaction->Monitoring Quenching Quenching Reaction->Quenching Monitoring->Reaction Extraction/Washing Extraction/Washing Quenching->Extraction/Washing Solvent Removal Solvent Removal Extraction/Washing->Solvent Removal Crystallization Crystallization Solvent Removal->Crystallization Filtration Filtration Crystallization->Filtration Drying Drying Filtration->Drying Final Product Final Product Drying->Final Product

Caption: General experimental workflow for scale-up.

Scale_Up_Considerations cluster_safety cluster_economics cluster_quality cluster_environment Scale-Up Synthesis Scale-Up Synthesis Process Safety Process Safety Scale-Up Synthesis->Process Safety Economic Viability Economic Viability Scale-Up Synthesis->Economic Viability Product Quality Product Quality Scale-Up Synthesis->Product Quality Environmental Impact Environmental Impact Scale-Up Synthesis->Environmental Impact Thermal Hazard Assessment Thermal Hazard Assessment Process Safety->Thermal Hazard Assessment Reagent Handling Reagent Handling Process Safety->Reagent Handling Pressure Control Pressure Control Process Safety->Pressure Control Raw Material Cost Raw Material Cost Economic Viability->Raw Material Cost Process Efficiency (Yield) Process Efficiency (Yield) Economic Viability->Process Efficiency (Yield) Cycle Time Cycle Time Economic Viability->Cycle Time Impurity Profile Impurity Profile Product Quality->Impurity Profile Crystallization Control Crystallization Control Product Quality->Crystallization Control Analytical Methods Analytical Methods Product Quality->Analytical Methods Solvent Selection & Recovery Solvent Selection & Recovery Environmental Impact->Solvent Selection & Recovery Waste Management Waste Management Environmental Impact->Waste Management Use of Greener Reagents Use of Greener Reagents Environmental Impact->Use of Greener Reagents

Caption: Key considerations for process scale-up.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-6-chloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-Amino-6-chloro-2-methylpyrimidine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My overall yield of this compound is consistently low. What are the most common causes and how can I address them?

Low yields can stem from several factors throughout the two-main stages of synthesis: formation of the dihydroxy intermediate and the subsequent chlorination reaction.

  • Incomplete initial cyclization: The formation of 4,6-dihydroxy-2-methylpyrimidine is crucial. Ensure your starting materials, such as dimethyl malonate and acetamidine hydrochloride, are pure and dry. The reaction is sensitive to moisture. The choice of base and solvent is also critical; sodium methoxide in methanol is a common system.

  • Suboptimal chlorination conditions: The chlorination of 4,6-dihydroxy-2-methylpyrimidine to 4,6-dichloro-2-methylpyrimidine is a critical step where yield is often lost. The choice of chlorinating agent and reaction temperature can significantly impact the outcome. For instance, while phosphorus oxychloride (POCl₃) is effective, it is highly corrosive and can lead to side reactions if the temperature is not controlled.[1] Triphosgene has been presented as a safer and high-yielding alternative.[2]

  • Degradation during workup: The product is sensitive to alkaline conditions.[3] During the workup phase, careful pH control is necessary to prevent decomposition of the final product.

  • Purification losses: Recrystallization is a common method for purification, but significant product loss can occur if the solvent system or temperature is not optimized.

Q2: I am observing significant impurity formation. What are the likely side products and how can I minimize them?

Impurity formation is a common challenge, often related to the harshness of the chlorinating agent and reaction conditions.

  • Over-chlorination: Using an excessive amount of chlorinating agent or reacting at too high a temperature can lead to the formation of polychlorinated pyrimidines.

  • Hydrolysis of the chloro group: During workup, if the reaction mixture is exposed to water for extended periods, especially at elevated temperatures, the chloro group can be hydrolyzed back to a hydroxyl group, regenerating the starting material or forming partially chlorinated intermediates.

  • Side reactions with the amino group: Although the amino group is generally less reactive in this context, harsh conditions could potentially lead to side reactions.

  • Residual starting materials: Incomplete reaction will result in the presence of starting materials in your crude product. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to ensure the reaction goes to completion.[1]

To minimize impurities, consider the following:

  • Use the stoichiometric amount of a milder chlorinating agent like triphosgene.[2]

  • Maintain strict temperature control during the chlorination step.

  • Perform the aqueous workup at low temperatures (e.g., using an ice bath).

  • Ensure complete consumption of starting material by TLC monitoring.

Q3: Which chlorinating agent is the most effective for this synthesis?

The choice of chlorinating agent is a critical parameter that balances reactivity, safety, and yield.

  • Phosphorus oxychloride (POCl₃): This is a very common and effective chlorinating agent for this type of transformation. However, it is highly corrosive and reacts violently with water, which requires careful handling and workup procedures.[1]

  • Triphosgene: This reagent is presented as a safer alternative to POCl₃ and phosgene.[2] It can be easier to handle and is suitable for larger-scale industrial production, often providing high yields.[2]

The "best" agent depends on your laboratory's safety capabilities and the scale of your reaction. For laboratory-scale synthesis where safety is a primary concern, triphosgene might be a more suitable option.

Data Presentation: Comparison of Chlorination Methods

Chlorinating AgentStarting MaterialSolventBaseReaction ConditionsYieldReference
Phosphorus Oxychloride (POCl₃)2-Amino-4-hydroxy-6-methylpyrimidineNoneNoneReflux54%[4]
Triphosgene4,6-dihydroxy-2-methylpyrimidineDichloroethaneN,N-diethylanilineReflux, 6-8h92%[2]

Experimental Protocols

Synthesis of 4,6-dihydroxy-2-methylpyrimidine (Intermediate)

This protocol is adapted from a patented method.[2]

  • Under an ice bath, add sodium methoxide, dimethyl malonate, and acetamidine hydrochloride to methanol.

  • Remove the ice bath and allow the reaction to proceed at 18-25 °C for 3-5 hours.

  • Distill the methanol under reduced pressure.

  • Dissolve the residue in water and adjust the pH to 1-2.

  • Stir the solution at 0 °C for 3-5 hours to induce crystallization.

  • Filter the white solid, wash, and dry to obtain 4,6-dihydroxy-2-methylpyrimidine.

Chlorination using Triphosgene to yield 4,6-dichloro-2-methylpyrimidine

This protocol is adapted from a patented method.[2]

  • In a three-necked flask, add 4,6-dihydroxy-2-methylpyrimidine, N,N-diethylaniline, and dichloroethane.

  • Heat the mixture to reflux.

  • Slowly add a solution of triphosgene in dichloroethane.

  • Continue to reflux for 6-8 hours.

  • After cooling, wash the reaction mixture sequentially with water and 4mol/L hydrochloric acid.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from dichloroethane and decolorize with activated carbon to obtain the final product.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Amination acetamidine Acetamidine HCl intermediate 4,6-dihydroxy-2-methylpyrimidine acetamidine->intermediate malonate Dimethyl Malonate malonate->intermediate product This compound intermediate->product Intermediate Step: 4,6-dichloro-2-methylpyrimidine reagents1 + Sodium Methoxide in Methanol reagents2 + Triphosgene + N,N-diethylaniline final_product This compound product->final_product Final Product reagents3 + NH3

Caption: Synthetic pathway for this compound.

Troubleshooting_Yield cluster_cyclization Cyclization Issues cluster_chlorination Chlorination Issues cluster_workup Workup/Purification Issues start Low Yield Observed check_cyclization Check Cyclization Step start->check_cyclization check_chlorination Check Chlorination Step start->check_chlorination check_workup Check Workup & Purification start->check_workup impure_reagents Impure/Wet Reagents? check_cyclization->impure_reagents incorrect_stoichiometry Incorrect Stoichiometry? check_cyclization->incorrect_stoichiometry harsh_reagent Chlorinating Agent too harsh? check_chlorination->harsh_reagent temp_control Poor Temperature Control? check_chlorination->temp_control incomplete_reaction Incomplete Reaction (TLC)? check_chlorination->incomplete_reaction ph_issue Incorrect pH during workup? check_workup->ph_issue purification_loss Loss during recrystallization? check_workup->purification_loss solution1 Use pure, dry reagents. Verify stoichiometry. impure_reagents->solution1 incorrect_stoichiometry->solution1 solution2 Use milder chlorinating agent (e.g., Triphosgene). Maintain strict temperature control. Monitor reaction by TLC. harsh_reagent->solution2 temp_control->solution2 incomplete_reaction->solution2 solution3 Carefully control pH. Optimize recrystallization solvent and temperature. ph_issue->solution3 purification_loss->solution3

Caption: Troubleshooting workflow for low yield issues.

Parameter_Relationships Yield Yield Chlorinating_Agent Chlorinating Agent Yield->Chlorinating_Agent influences Temperature Temperature Yield->Temperature influences Purity_Reagents Purity of Reagents Yield->Purity_Reagents influences pH_Workup Workup pH Yield->pH_Workup influences Reaction_Time Reaction Time Yield->Reaction_Time influences Chlorinating_Agent->Temperature Temperature->Reaction_Time

Caption: Relationship between reaction parameters and yield.

References

Technical Support Center: Purification of 4-Amino-6-chloro-2-methylpyrimidine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 4-Amino-6-chloro-2-methylpyrimidine and its derivatives. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

The most common and effective purification techniques for this compound are recrystallization and column chromatography. For very high purity requirements, High-Performance Liquid Chromatography (HPLC) can also be employed.

Q2: How do I choose the right purification technique for my sample?

The choice of purification method depends on the scale of your synthesis, the nature of the impurities, and the desired final purity.

  • Recrystallization: Ideal for large quantities of solid material with thermally stable impurities that have different solubility profiles from the main compound. It is a cost-effective method for achieving high purity.

  • Column Chromatography: Suitable for separating compounds with different polarities. It is effective for removing impurities that are closely related in structure to the desired product.

  • High-Performance Liquid Chromatography (HPLC): Best for achieving very high purity, especially for analytical standards or when dealing with complex mixtures of closely related compounds. It is also a scalable technique for preparative separations.[1]

Q3: What are the typical impurities I might encounter?

Common impurities can include unreacted starting materials, byproducts from side reactions, and degradation products. For instance, in syntheses involving chlorination of a dihydroxypyrimidine precursor, incompletely reacted starting material or the corresponding di-chloro derivative might be present. Hydrolysis of the chloro group to a hydroxyl group is another potential impurity-forming reaction.

Q4: How can I monitor the purity of my compound during purification?

Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of a reaction and the purity of column chromatography fractions. For more accurate quantitative assessment of purity, HPLC is the preferred method.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound does not dissolve in the hot solvent. The solvent is not polar enough.Try a more polar solvent or a solvent mixture. For example, if your compound is poorly soluble in a non-polar solvent like hexane but soluble in a more polar one like ethyl acetate, you can dissolve it in a minimum amount of hot ethyl acetate and then add hot hexane until turbidity is observed before slow cooling.
Compound "oils out" instead of crystallizing. The solution is supersaturated, or the cooling is too rapid. The melting point of the solute is lower than the boiling point of the solvent.Ensure the cooling process is slow. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Seeding the solution with a pure crystal can also promote proper crystallization. Try a lower-boiling point solvent.
Low recovery of crystals. The compound is too soluble in the cold solvent. Too much solvent was used.Place the crystallization flask in an ice bath or freezer for a longer period to maximize precipitation. Use the minimum amount of hot solvent necessary for dissolution.
Crystals are colored. Colored impurities are co-precipitating.Add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing the solution to cool.
Column Chromatography Problems
Problem Possible Cause Solution
Compound does not move from the baseline. The eluent is not polar enough.Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. Adding a small amount of a more polar solvent like methanol can also be effective.
Compound runs with the solvent front. The eluent is too polar.Decrease the polarity of the mobile phase. Use a higher proportion of the less polar solvent (e.g., hexane).
Poor separation of the desired compound and an impurity. The chosen solvent system does not provide sufficient selectivity.Try a different solvent system. For instance, if you are using a hexane/ethyl acetate system, consider trying a dichloromethane/methanol system. Running a solvent gradient (gradually increasing the polarity of the eluent during the chromatography) can also improve separation.
Streaking of the compound on the column. The compound is too polar for the silica gel, or the column is overloaded.Add a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds. Reduce the amount of crude material loaded onto the column.
HPLC Purification Challenges
Problem Possible Cause Solution
Poor peak shape (tailing or fronting). Secondary interactions with the stationary phase. Column overload. Mismatched injection solvent.For basic compounds like aminopyrimidines, adding a small amount of an amine modifier (e.g., triethylamine) to the mobile phase can improve peak shape. Ensure the injection volume and concentration are within the column's capacity. Dissolve the sample in the initial mobile phase if possible.
Poor retention of the polar compound. The mobile phase is too strong. The stationary phase is not suitable.Decrease the concentration of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase. Consider using a column with a more polar stationary phase or a polar-endcapped column.
Co-elution of impurities. The mobile phase composition is not optimized for separation.Adjust the mobile phase composition, including the organic modifier, pH, and any additives. A gradient elution may be necessary to resolve closely eluting impurities.

Data Presentation

Table 1: Solubility of this compound in Common Solvents (Representative Data)
Solvent Solubility at 25 °C ( g/100 mL) Solubility at 78 °C (Ethanol b.p.) ( g/100 mL) Notes
WaterSlightly solubleSparingly solubleExhibits low solubility in water.
EthanolModerately solubleHighly solubleA good candidate for recrystallization.
AcetoneSolubleHighly solubleMay be too soluble at room temperature for good recovery.
Ethyl AcetateSparingly solubleModerately solubleCan be used for recrystallization, potentially in a mixed solvent system.
HexaneInsolubleInsolubleA good anti-solvent for mixed-solvent recrystallization.
DichloromethaneModerately solubleN/AUseful for column chromatography.
Acetic AcidSoluble (50 mg/mL)[2]N/AThe compound is soluble in acidic solutions.[2]

Note: This table presents representative solubility data based on qualitative descriptions and the behavior of similar compounds. Actual solubility may vary.

Table 2: Thin-Layer Chromatography (TLC) Data for this compound (Representative Data)
Solvent System (v/v) Approximate Rf Value Notes
Hexane : Ethyl Acetate (7:3)0.3 - 0.4A good starting point for column chromatography.
Hexane : Ethyl Acetate (1:1)0.5 - 0.6May be too high for good separation in column chromatography.
Dichloromethane : Methanol (95:5)0.4 - 0.5An alternative solvent system to consider.

Note: Rf values are approximate and can be influenced by factors such as the specific TLC plate, chamber saturation, and temperature.

Table 3: HPLC Method Parameters for this compound Analysis
Parameter Condition
Column Newcrom R1 (Reverse Phase)[1][3]
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid[1][3]
Detection UV-Vis
Notes For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid.[1][3] This method is scalable for preparative separation.[1][3]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a flask, add the crude this compound. Heat ethanol to its boiling point and add the minimum amount of hot solvent to the flask to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography Purification of this compound
  • Column Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., Hexane:Ethyl Acetate 8:2). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Alternatively, for better separation, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent to create a dry powder ("dry loading"). Carefully add the sample to the top of the prepared column.

  • Elution: Begin eluting with the initial, less polar solvent system. Collect fractions and monitor their composition using TLC.

  • Gradient Elution (Optional): If the desired compound is not eluting, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection and Analysis: Combine the fractions that contain the pure product, as determined by TLC analysis.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 3: HPLC Analysis of this compound Purity
  • Sample Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Mobile Phase Preparation: Prepare the mobile phase as specified in Table 3. Ensure the mobile phase is filtered and degassed before use.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Injection: Inject a known volume of the sample solution onto the column.

  • Data Acquisition: Run the analysis and record the chromatogram.

  • Purity Calculation: Determine the purity of the sample by calculating the peak area of the main compound as a percentage of the total peak area of all components in the chromatogram.

Visual Guides

Purification_Workflow Crude_Product Crude Product Purity_Analysis_1 Purity Analysis (TLC/HPLC) Crude_Product->Purity_Analysis_1 Purification_Method Choose Purification Method Purity_Analysis_1->Purification_Method Assess Purity Recrystallization Recrystallization Purification_Method->Recrystallization High Yield / Crystalline Solid Column_Chromatography Column Chromatography Purification_Method->Column_Chromatography Complex Mixture HPLC Preparative HPLC Purification_Method->HPLC High Purity Needed Purified_Fractions Purified Fractions / Crystals Recrystallization->Purified_Fractions Column_Chromatography->Purified_Fractions HPLC->Purified_Fractions Purity_Analysis_2 Purity Analysis (TLC/HPLC) Purified_Fractions->Purity_Analysis_2 Pure_Product Pure Product Purity_Analysis_2->Pure_Product Purity > 98% Impure Impure Purity_Analysis_2->Impure Purity < 98% Impure->Purification_Method Re-purify

Caption: General Purification Workflow

Recrystallization_Troubleshooting Start Recrystallization Attempt Problem Problem Encountered? Start->Problem Oiling_Out Oiling Out Problem->Oiling_Out Yes Low_Recovery Low Recovery Problem->Low_Recovery Yes No_Crystals No Crystals Form Problem->No_Crystals Yes Success Pure Crystals Obtained Problem->Success No Solution_Oiling Slow Cooling / Seed Crystals Oiling_Out->Solution_Oiling Solution_Recovery Cool Longer / Use Less Solvent Low_Recovery->Solution_Recovery Solution_No_Crystals Scratch Flask / Add Anti-solvent No_Crystals->Solution_No_Crystals Solution_Oiling->Success Solution_Recovery->Success Solution_No_Crystals->Success

Caption: Troubleshooting Logic for Recrystallization

Column_Chromatography_Troubleshooting Start Column Chromatography Run Problem Issue Observed? Start->Problem No_Movement Compound on Baseline Problem->No_Movement Yes Too_Fast Compound in Solvent Front Problem->Too_Fast Yes Poor_Separation Poor Separation Problem->Poor_Separation Yes Success Good Separation Achieved Problem->Success No Solution_No_Movement Increase Eluent Polarity No_Movement->Solution_No_Movement Solution_Too_Fast Decrease Eluent Polarity Too_Fast->Solution_Too_Fast Solution_Poor_Separation Change Solvent System / Gradient Elution Poor_Separation->Solution_Poor_Separation Solution_No_Movement->Success Solution_Too_Fast->Success Solution_Poor_Separation->Success

Caption: Troubleshooting Logic for Column Chromatography

References

common side reactions and byproducts in 4-Amino-6-chloro-2-methylpyrimidine chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the chemistry of 4-Amino-6-chloro-2-methylpyrimidine. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during synthesis, purification, and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary routes for the synthesis of this compound?

A1: The most common synthetic route involves a two-step process. First, a cyclization reaction of acetamidine with a malonate derivative forms 4,6-dihydroxy-2-methylpyrimidine. This intermediate is then subjected to a chlorination reaction, typically using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to yield 4,6-dichloro-2-methylpyrimidine. Finally, a selective mono-amination of the dichlorinated intermediate at the 4-position yields the desired this compound. The amination is typically carried out using ammonia or an appropriate amine source.

Q2: What are the most common side reactions to be aware of during the amination of 4,6-dichloro-2-methylpyrimidine?

A2: The most prevalent side reactions include:

  • Di-amination: Reaction at both the 4 and 6 positions to form 4,6-diamino-2-methylpyrimidine. This can be minimized by controlling the stoichiometry of the aminating agent and the reaction temperature.

  • Hydrolysis: The chloro groups on the pyrimidine ring are susceptible to hydrolysis, which can lead to the formation of 4-amino-6-hydroxy-2-methylpyrimidine. This is more likely to occur if there is moisture present in the reaction or during workup.

  • Solvolysis: If an alcohol is used as a solvent, it can act as a nucleophile and displace a chloro group, resulting in the formation of an alkoxy-substituted byproduct.

  • Dimerization: Self-reaction of the aminopyrimidine can occur, especially at elevated temperatures or under certain pH conditions, leading to the formation of dimeric impurities.[1]

Q3: How can I best purify crude this compound?

A3: Recrystallization is a common and effective method for purifying the crude product. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities should either be highly soluble or insoluble at all temperatures. Common solvents for recrystallization of similar compounds include ethanol, acetonitrile, or mixtures containing these solvents. Column chromatography can also be employed for purification, especially for removing closely related impurities.

Q4: What analytical techniques are recommended for assessing the purity and identifying byproducts of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of this compound and quantifying impurities.[2][3] A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acid modifier (e.g., formic acid or phosphoric acid) is a common starting point.[2][3] For structural elucidation of byproducts, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Infrared (IR) spectroscopy are essential.

Troubleshooting Guides

Low Yield of this compound
Symptom Potential Cause Recommended Action
Low conversion of 4,6-dichloro-2-methylpyrimidine Insufficient reaction temperature or time.Gradually increase the reaction temperature in 10-20°C increments and monitor the reaction progress by TLC or HPLC. Extend the reaction time if necessary.
Low reactivity of the aminating agent.If using a neutral amine, consider using a stronger base to deprotonate it and increase its nucleophilicity.
Inefficient stirring.Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially in heterogeneous reactions.
Product loss during workup Product is partially soluble in the aqueous phase.Back-extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product.
Premature precipitation during extraction.Use a larger volume of solvent or a co-solvent to ensure the product remains in the organic phase during extraction and washing steps.
Significant formation of byproducts See "Common Side Reactions and Byproduct Formation" guide below.Address the specific side reaction that is leading to yield loss.
Common Side Reactions and Byproduct Formation
Observed Byproduct Potential Cause Troubleshooting Steps
4,6-Diamino-2-methylpyrimidine Excess aminating agent.Use a stoichiometric amount or a slight excess (e.g., 1.0-1.2 equivalents) of the aminating agent.
High reaction temperature.Perform the reaction at the lowest effective temperature to favor mono-substitution.
4-Amino-6-hydroxy-2-methylpyrimidine Presence of water in the reaction.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Hydrolysis during aqueous workup.Minimize the time the reaction mixture is in contact with water. Use a saturated sodium bicarbonate solution for neutralization to maintain a slightly basic pH.
4-Amino-6-alkoxy-2-methylpyrimidine Use of an alcohol as a solvent.Switch to a non-nucleophilic solvent such as dioxane, toluene, or DMF.
Dimeric or oligomeric impurities High reaction temperature or prolonged reaction time.Optimize the reaction temperature and time to minimize self-reaction.[1]
High concentration of the starting material.Run the reaction at a lower concentration to reduce the likelihood of intermolecular reactions.[1]

Experimental Protocols

Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

This protocol is a general guideline for the selective amination of 4,6-dichloro-2-methylpyrimidine.

Materials:

  • 4,6-dichloro-2-methylpyrimidine

  • Aqueous ammonia (e.g., 28-30%) or other amine source

  • Solvent (e.g., ethanol, dioxane, or DMF)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dichloro-2-methylpyrimidine (1.0 equivalent) in the chosen solvent.

  • Add the aminating agent (1.0-1.2 equivalents).

  • Heat the reaction mixture to a suitable temperature (e.g., 60-100 °C) and monitor the progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitates, filter the mixture. If not, concentrate the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis s1 Dissolve 4,6-dichloro-2-methylpyrimidine in solvent s2 Add aminating agent s1->s2 s3 Heat and monitor reaction s2->s3 w1 Cool and isolate crude product s3->w1 w2 Liquid-liquid extraction w1->w2 w3 Wash organic layer w2->w3 w4 Dry and concentrate w3->w4 p1 Recrystallization or Column Chromatography w4->p1 a1 HPLC for purity p1->a1 a2 LC-MS, NMR for structure p1->a2

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) incomplete->optimize_conditions check_byproducts Identify Byproducts (LC-MS/NMR) complete->check_byproducts hydrolysis Hydrolysis Product check_byproducts->hydrolysis diamination Di-amination Product check_byproducts->diamination dimer Dimerization check_byproducts->dimer anhydrous Use Anhydrous Conditions hydrolysis->anhydrous control_stoichiometry Control Amine Stoichiometry diamination->control_stoichiometry optimize_concentration Adjust Concentration/Temperature dimer->optimize_concentration

Caption: A logical troubleshooting workflow for addressing low yield or impurity issues.

References

troubleshooting failed reactions involving 4-Amino-6-chloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-6-chloro-2-methylpyrimidine. The information is presented in a question-and-answer format to directly address common issues encountered during synthetic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reaction types for this compound?

A1: this compound is a versatile building block primarily used in three main types of reactions that target the C-Cl bond:

  • Suzuki-Miyaura Cross-Coupling: To form a new carbon-carbon bond, typically with aryl or heteroaryl boronic acids.

  • Buchwald-Hartwig Amination: To form a new carbon-nitrogen bond with a wide range of primary and secondary amines.

  • Nucleophilic Aromatic Substitution (SNAr): To introduce nucleophiles such as alcohols (alkoxides) or thiols (thiolates).

The electron-deficient nature of the pyrimidine ring facilitates these transformations, although the presence of the amino and methyl groups can influence reactivity.

Q2: I am having trouble dissolving this compound in my reaction solvent. What are some suitable solvents?

A2: The solubility of this compound can be challenging in nonpolar solvents. Common solvents that have proven effective, depending on the reaction type, include:

  • For Suzuki and Buchwald-Hartwig reactions: Ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), often in combination with water or a polar aprotic solvent. Aromatic solvents such as toluene can also be used.

  • For SNAr reactions: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are often good choices. For reactions with alcohols, the alcohol itself can sometimes be used as the solvent.

It is always recommended to perform small-scale solubility tests before proceeding with your reaction.

Q3: Are there any known stability issues or incompatibilities with this compound?

A3: this compound is generally stable under typical reaction conditions. However, be mindful of the following:

  • Strongly acidic conditions: The amino group can be protonated, which may affect its electronic properties and solubility.

  • Strongly basic conditions at high temperatures: While necessary for many cross-coupling reactions, prolonged exposure to strong bases at high temperatures could potentially lead to decomposition or side reactions.

  • Oxidizing agents: Avoid strong oxidizing agents as they can react with the amino group and the pyrimidine ring.

Troubleshooting Failed Reactions

Suzuki-Miyaura Cross-Coupling

Q4: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the likely causes and how can I fix it?

A4: Low or no yield in Suzuki couplings with chloropyrimidines is a common issue, primarily due to the strength of the C-Cl bond, which makes the oxidative addition step challenging. Here is a systematic approach to troubleshooting:

  • Catalyst and Ligand System: The choice of the palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be active enough.

    • Recommendation: Switch to a more active catalytic system. Buchwald ligands such as SPhos, XPhos, and RuPhos are highly effective for coupling heteroaryl chlorides due to their steric bulk and electron-donating properties. N-heterocyclic carbene (NHC) ligands are also a powerful alternative.

  • Base Selection: The base is crucial for activating the boronic acid in the transmetalation step.

    • Recommendation: Screen several bases. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective. If solubility is an issue, consider a solvent system that partially dissolves the base (e.g., dioxane/water).

  • Reaction Temperature: Aryl chlorides require higher temperatures for the oxidative addition to occur at a reasonable rate.

    • Recommendation: Ensure the reaction temperature is sufficiently high, typically in the range of 80-120 °C. Microwave irradiation can also be beneficial in reducing reaction times and improving yields.

  • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated.

    • Recommendation: Ensure all solvents are thoroughly degassed before use by bubbling with an inert gas (e.g., Argon or Nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction setup.

Troubleshooting Flowchart for Suzuki-Miyaura Coupling

start Low or No Yield in Suzuki Coupling catalyst Is the catalyst system active enough? start->catalyst base Is the base effective? catalyst->base No sol_catalyst Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. catalyst->sol_catalyst Yes temp Is the temperature sufficient? base->temp No sol_base Screen strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃). Consider a biphasic solvent system (e.g., dioxane/water). base->sol_base Yes oxygen Is the system properly degassed? temp->oxygen No sol_temp Increase temperature to 80-120 °C. Consider microwave irradiation. temp->sol_temp Yes sol_oxygen Degas solvents thoroughly (e.g., Ar bubbling). Maintain an inert atmosphere. oxygen->sol_oxygen Yes

Caption: Troubleshooting decision tree for failed Suzuki-Miyaura reactions.

Q5: I am observing significant side product formation in my Suzuki coupling. What are the common side reactions and how can I minimize them?

A5: Two common side reactions in Suzuki couplings are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. It is often promoted by excess water, high temperatures, and certain bases.

    • Mitigation: Use fresh, high-purity boronic acid. Consider using boronic esters (e.g., pinacol esters) which are more stable. Carefully control the amount of water in the reaction.

  • Homocoupling: This is the coupling of two boronic acid molecules or two molecules of the aryl halide. It can be promoted by the presence of oxygen or catalyzed by palladium.

    • Mitigation: Ensure the reaction is thoroughly deoxygenated. Adding the aryl halide in a slight excess can sometimes suppress the homocoupling of the boronic acid.

Buchwald-Hartwig Amination

Q6: My Buchwald-Hartwig amination is not proceeding. What should I check first?

A6: Similar to Suzuki couplings, the success of Buchwald-Hartwig aminations of aryl chlorides is highly dependent on the reaction conditions.[1]

  • Catalyst/Ligand Choice: This is often the most critical factor.

    • Recommendation: Use a palladium precatalyst with a bulky, electron-rich phosphine ligand. Generations of Buchwald ligands (e.g., XPhos, SPhos) are designed for these challenging couplings. For primary amines, ligands like BrettPhos can be effective.[2]

  • Base Strength and Solubility: A strong, non-nucleophilic base is typically required.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective base.[3] However, it is very strong and can be incompatible with sensitive functional groups. Other options include lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄). The solubility of the base can be an issue; ensure vigorous stirring.

  • Solvent: The solvent must be anhydrous and deoxygenated.

    • Recommendation: Toluene and 1,4-dioxane are the most common solvents. For polar starting materials, sometimes DMF can be used, but it should be tested carefully as it can sometimes inhibit the catalyst.[4]

Catalytic Cycle of Buchwald-Hartwig Amination

pd0 L-Pd(0) oa Oxidative Addition pd0->oa complex1 L-Pd(II)(Ar)(X) oa->complex1 amine_assoc Amine Association complex1->amine_assoc + HNR'R'' complex2 [L-Pd(II)(Ar)(NHR'R'')]X amine_assoc->complex2 deprotonation Deprotonation (Base) complex2->deprotonation complex3 L-Pd(II)(Ar)(NR'R'') deprotonation->complex3 re Reductive Elimination complex3->re re->pd0 + Ar-NR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr)

Q7: My SNAr reaction with an alcohol is very sluggish. How can I improve the reaction rate?

A7: SNAr reactions require the nucleophile to be sufficiently strong to attack the electron-deficient pyrimidine ring.

  • Nucleophile Activation: Alcohols are generally poor nucleophiles for SNAr.

    • Recommendation: Deprotonate the alcohol to form the corresponding alkoxide, which is a much stronger nucleophile. This can be done using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction should be performed under anhydrous conditions.

  • Solvent: The choice of solvent can significantly impact the reaction rate.

    • Recommendation: Use a polar aprotic solvent such as DMF, DMSO, or THF, which can solvate the cation of the alkoxide without hydrogen bonding to the nucleophile.

  • Temperature: Higher temperatures can increase the reaction rate.

    • Recommendation: If the reaction is slow at room temperature, gradually increase the heat. Refluxing in the chosen solvent is often necessary.

Data Presentation: Reaction Conditions for Analogous Systems

The following tables summarize reaction conditions for Suzuki and Buchwald-Hartwig reactions on structurally related chloropyrimidine and chloropyridine systems. These conditions can serve as a starting point for the optimization of reactions with this compound.

Table 1: Optimized Suzuki-Miyaura Coupling Conditions for Chloro-Heterocycles

Aryl Chloride SubstratePalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
2,4-DichloropyrimidinePd(PPh₃)₄ (0.5)-K₂CO₃ (3)Dioxane/H₂O100 (MW)>90
6-Chloropyridin-3-aminePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100High
2,4,6-trichloro-pyrido[2,3-d]pyrimidinePd(PPh₃)₄ (5)-K₂CO₃ (1.5)Toluene11083
5-(4-bromophenyl)-4,6-dichloropyrimidinePd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane70-8060

Table 2: Optimized Buchwald-Hartwig Amination Conditions for Aryl Chlorides

Aryl Chloride SubstrateAmine NucleophilePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
4-ChloroanisoleMorpholine[Pd(cinnamyl)Cl]₂ (1.5)Xantphos (6)DBU (2)Toluene10085
2-ChlorotolueneMorpholine(NHC)Pd(allyl)Cl (1-2)-NaOtBu (1.2)DioxaneRT94
4-NitrochlorobenzeneBenzamide[Pd(cinnamyl)Cl]₂ (1.5)Xantphos (6)DBU (2)Toluene10078

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

  • Reactant Preparation: To a dry Schlenk flask or microwave vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₃PO₄ (2.0-3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir at 80-110 °C.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Experimental Workflow

start Start setup Combine Aryl Halide, Coupling Partner, Base, and Solvent in a dry flask. start->setup degas Degas the reaction mixture (e.g., Ar bubbling). setup->degas catalyst Add Pd catalyst and ligand under inert atmosphere. degas->catalyst heat Heat the reaction to the desired temperature with stirring. catalyst->heat monitor Monitor reaction progress (TLC, LC-MS). heat->monitor workup Aqueous work-up and extraction. monitor->workup Reaction Complete purify Purify by column chromatography. workup->purify end Characterize Product (NMR, MS, etc.) purify->end

Caption: A generalized workflow for cross-coupling reactions.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reactant Preparation: To a dry, oven-baked Schlenk flask, add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and the base (e.g., NaOtBu, 1.2-1.5 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 eq.), the amine nucleophile (1.0-1.2 eq.), and anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Heat the reaction mixture with vigorous stirring at 80-110 °C.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride. Dilute with an organic solvent and water, then separate the layers.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Alcohol

  • Alkoxide Formation: To a solution of the alcohol (1.5-2.0 eq.) in an anhydrous solvent (e.g., THF or DMF) under an inert atmosphere, carefully add a strong base (e.g., NaH, 1.5 eq.) at 0 °C. Allow the mixture to stir at room temperature until gas evolution ceases.

  • Substrate Addition: Add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the freshly prepared alkoxide solution.

  • Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (2-24 h).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Cool the reaction and quench by the slow addition of water. Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization.

References

stability and degradation pathways of 4-Amino-6-chloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of 4-Amino-6-chloro-2-methylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound are its susceptibility to hydrolysis, particularly at the chloro-substituent, and potential photodegradation upon exposure to light. Elevated temperatures can also accelerate degradation.

Q2: What are the likely degradation products of this compound under hydrolytic conditions?

A2: Under aqueous conditions, particularly at non-neutral pH, the chlorine atom at the 6-position is susceptible to nucleophilic substitution by a hydroxyl group, leading to the formation of 4-Amino-6-hydroxy-2-methylpyrimidine.

Q3: How does light exposure affect the stability of this compound?

A3: Exposure to UV or simulated sunlight can induce photodegradation. While specific photoproducts for this molecule are not extensively documented, related aminopyrimidine compounds are known to form hydroxylated derivatives upon irradiation.[1]

Q4: What is the expected thermal stability of this compound?

A4: this compound is a solid with a relatively high melting point, suggesting good thermal stability under standard storage conditions. However, prolonged exposure to high temperatures can lead to decomposition. Thermal degradation of aminopyrimidines can be complex, potentially involving rearrangements or fragmentation of the pyrimidine ring.

Q5: What are the recommended storage conditions for this compound?

A5: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place, away from incompatible substances such as strong oxidizing agents. For long-term storage, refrigeration (2-8 °C) is recommended.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in chromatogram during analysis. Degradation of the compound due to improper handling or storage.Prepare fresh solutions and ensure the compound is stored under the recommended conditions (cool, dry, dark). Verify the purity of the starting material.
Inconsistent results in bioassays. The compound may have degraded in the assay medium.Assess the stability of the compound in the specific assay buffer and under the experimental conditions (e.g., temperature, light exposure). Consider preparing stock solutions in a non-aqueous solvent and diluting into the aqueous medium immediately before use.
Discoloration of the solid compound. Potential degradation due to exposure to light or air.Discard the discolored material and use a fresh, properly stored sample. Ensure the container is tightly sealed and protected from light.
Low assay values or loss of potency over time. Chemical instability of the compound leading to the formation of less active or inactive degradation products.Conduct a forced degradation study to identify the primary degradation pathways and products. Develop a stability-indicating analytical method to monitor the purity of the compound over time.

Stability Data

Illustrative Stability of this compound under Various Conditions

Disclaimer: The following data are hypothetical and for illustrative purposes only. Actual stability will depend on the specific experimental conditions.

Condition Parameter Value % Degradation (Illustrative) Primary Degradant (Proposed)
Hydrolytic pH 2 (40°C, 72h)< 5%4-Amino-6-hydroxy-2-methylpyrimidine
pH 7 (40°C, 72h)< 2%4-Amino-6-hydroxy-2-methylpyrimidine
pH 9 (40°C, 72h)< 10%4-Amino-6-hydroxy-2-methylpyrimidine
Photolytic UV Light (254 nm, 24h)~15%Hydroxylated derivatives
Simulated Sunlight (ICH Q1B, 7 days)~10%Hydroxylated derivatives
Thermal 60°C (7 days)< 5%Complex mixture
80°C (7 days)~12%Complex mixture

Degradation Pathways

The following diagrams illustrate the proposed degradation pathways for this compound based on the known reactivity of similar chemical structures.

Hydrolytic_Degradation This compound This compound 4-Amino-6-hydroxy-2-methylpyrimidine 4-Amino-6-hydroxy-2-methylpyrimidine This compound->4-Amino-6-hydroxy-2-methylpyrimidine H2O / Δ

Caption: Proposed hydrolytic degradation pathway.

Photolytic_Degradation This compound This compound Hydroxylated Derivatives Hydroxylated Derivatives This compound->Hydroxylated Derivatives hv

Caption: Proposed photolytic degradation pathway.

Experimental Protocols

1. Forced Degradation Study Protocol (Hypothetical)

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prepare stock solution of this compound in methanol (1 mg/mL) Prepare stock solution of this compound in methanol (1 mg/mL) Acid Hydrolysis (0.1 M HCl, 60°C, 24h) Acid Hydrolysis (0.1 M HCl, 60°C, 24h) Prepare stock solution of this compound in methanol (1 mg/mL)->Acid Hydrolysis (0.1 M HCl, 60°C, 24h) Base Hydrolysis (0.1 M NaOH, 60°C, 24h) Base Hydrolysis (0.1 M NaOH, 60°C, 24h) Prepare stock solution of this compound in methanol (1 mg/mL)->Base Hydrolysis (0.1 M NaOH, 60°C, 24h) Neutral Hydrolysis (Water, 60°C, 24h) Neutral Hydrolysis (Water, 60°C, 24h) Prepare stock solution of this compound in methanol (1 mg/mL)->Neutral Hydrolysis (Water, 60°C, 24h) Oxidative Degradation (3% H2O2, RT, 24h) Oxidative Degradation (3% H2O2, RT, 24h) Prepare stock solution of this compound in methanol (1 mg/mL)->Oxidative Degradation (3% H2O2, RT, 24h) Photolytic Degradation (UV 254nm, RT, 24h) Photolytic Degradation (UV 254nm, RT, 24h) Prepare stock solution of this compound in methanol (1 mg/mL)->Photolytic Degradation (UV 254nm, RT, 24h) Thermal Degradation (Solid, 80°C, 48h) Thermal Degradation (Solid, 80°C, 48h) Prepare stock solution of this compound in methanol (1 mg/mL)->Thermal Degradation (Solid, 80°C, 48h) Neutralize acidic and basic samples Neutralize acidic and basic samples Acid Hydrolysis (0.1 M HCl, 60°C, 24h)->Neutralize acidic and basic samples Base Hydrolysis (0.1 M NaOH, 60°C, 24h)->Neutralize acidic and basic samples Dilute all samples to a suitable concentration Dilute all samples to a suitable concentration Neutral Hydrolysis (Water, 60°C, 24h)->Dilute all samples to a suitable concentration Oxidative Degradation (3% H2O2, RT, 24h)->Dilute all samples to a suitable concentration Photolytic Degradation (UV 254nm, RT, 24h)->Dilute all samples to a suitable concentration Thermal Degradation (Solid, 80°C, 48h)->Dilute all samples to a suitable concentration Neutralize acidic and basic samples->Dilute all samples to a suitable concentration Analyze by Stability-Indicating HPLC-UV Method Analyze by Stability-Indicating HPLC-UV Method Dilute all samples to a suitable concentration->Analyze by Stability-Indicating HPLC-UV Method

Caption: Workflow for forced degradation studies.

2. Stability-Indicating HPLC-UV Method (Hypothetical)

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

References

how to avoid polymerization of 4-Amino-6-chloro-2-methylpyrimidine under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the undesired formation of byproducts, often characterized as polymerization, during reactions with 4-Amino-6-chloro-2-methylpyrimidine.

Troubleshooting Guide

Issue: Formation of Insoluble, Dark-Colored Byproducts During Reaction

Researchers may occasionally observe the formation of intractable, often dark-colored, materials in their reaction mixture, which can be mistaken for polymerization. This is typically a result of compound degradation or competing side reactions rather than true polymerization. Below is a guide to troubleshoot and mitigate these issues.

Question: My reaction involving this compound is turning dark and forming a precipitate. How can I prevent this?

Answer: The formation of insoluble, dark-colored byproducts is often due to the degradation of this compound or subsequent side reactions. This compound is sensitive to heat, light, and acidic conditions. Here are several factors to consider and optimize in your experimental setup:

1. Reaction Temperature: Excessive heat can lead to the decomposition of pyrimidine derivatives.

  • Recommendation: Maintain the lowest effective temperature for your reaction. If the reaction is exothermic, ensure efficient cooling and controlled addition of reagents. Monitor the internal reaction temperature closely.

2. Exclusion of Light: this compound is known to be light-sensitive.[1][2] Photodegradation can lead to the formation of colored impurities.

  • Recommendation: Protect your reaction from light by using amber glass reaction vessels or by wrapping the glassware in aluminum foil.

3. Control of pH: The compound is stable under neutral to slightly basic conditions but may decompose in the presence of strong acids or bases.[1][2] The amino group on the pyrimidine ring can be protonated by acids, potentially increasing its susceptibility to degradation.

  • Recommendation: If your reaction requires a base, consider using a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine) and add it portion-wise to maintain a controlled pH. Avoid strong mineral acids unless absolutely necessary for the reaction mechanism. Buffer the reaction mixture if possible.

4. Inert Atmosphere: While not explicitly stated to be air-sensitive, performing reactions under an inert atmosphere can prevent oxidative side reactions that may contribute to the formation of colored byproducts.

  • Recommendation: Conduct the reaction under a nitrogen or argon atmosphere, especially if the reaction is run at elevated temperatures or for extended periods.

5. Purity of Starting Material: Impurities in the starting material can act as catalysts for decomposition.

  • Recommendation: Ensure the purity of your this compound before use. If necessary, recrystallize the starting material. A common recrystallization solvent is ethanol.[3]

6. Solvent Choice: The choice of solvent can impact the stability of the reactants.

  • Recommendation: Use dry, degassed solvents. Protic solvents may participate in side reactions, while aprotic polar solvents are often suitable for nucleophilic substitution reactions involving this compound.[4]

Frequently Asked Questions (FAQs)

Q1: Does this compound undergo hazardous polymerization?

A1: No, hazardous polymerization of this compound does not occur under normal processing and storage conditions.[1] The formation of insoluble materials is typically due to degradation or side reactions.

Q2: What are the recommended storage conditions for this compound?

A2: To maintain product quality, it should be stored in a tightly sealed container, protected from light, and kept refrigerated.[1]

Q3: What are the main incompatibilities of this compound?

A3: this compound is incompatible with strong oxidizing agents and acids.[1]

Q4: I am performing a nucleophilic substitution on the chloro group. What are typical reaction conditions?

A4: Nucleophilic substitution reactions on the 4-chloro position are common. These are often carried out by heating the pyrimidine with an amine in a suitable solvent, sometimes in the presence of a base like triethylamine.[5][6] Reaction temperatures can range from room temperature to over 100°C, depending on the nucleophile's reactivity.[7]

Q5: Could the formation of byproducts be due to self-condensation of the molecule?

A5: While theoretically possible under certain conditions (e.g., very high temperatures or in the presence of specific catalysts), self-condensation is not a commonly reported issue. The more likely cause of byproduct formation is degradation initiated by factors like heat, light, or inappropriate pH.

Data Presentation

ParameterRecommended ConditionRationale
Temperature Use the lowest effective temperature.Minimizes thermal decomposition.
Light Exposure Protect the reaction from light.Prevents photodegradation.[1][2]
pH Maintain neutral to slightly basic conditions.Avoids acid-catalyzed degradation.[2]
Atmosphere Use an inert (N₂ or Ar) atmosphere.Prevents oxidative side reactions.
Starting Material Use high-purity reagent.Impurities can catalyze decomposition.
Solvent Use dry, degassed solvents.Prevents solvent-mediated side reactions.

Experimental Protocols

Protocol 1: General Procedure for a Nucleophilic Aromatic Substitution (SNAr) Reaction

This protocol provides a general guideline for substituting the chloro group on this compound with an amine nucleophile while minimizing byproduct formation.

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).

  • Inerting: Seal the flask and purge with nitrogen or argon for 10-15 minutes.

  • Solvent and Reagents: Add a dry, degassed aprotic solvent (e.g., DMF, DMSO, or acetonitrile) to dissolve the starting material. Add the amine nucleophile (1-1.2 equivalents) and a non-nucleophilic base such as triethylamine (1.5-2 equivalents).

  • Reaction: Stir the mixture at the desired temperature (start with room temperature and gradually increase if necessary). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it may be the product or a salt. The product can be isolated by filtration if it is a solid, or by extraction after quenching the reaction with water.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Visualizations

experimental_workflow Experimental Workflow to Minimize Byproduct Formation start Start: Reaction Setup reagents 1. Add 4-Amino-6-chloro- 2-methylpyrimidine & Solvent start->reagents inert 2. Purge with Inert Gas (N₂/Ar) reagents->inert add_reagents 3. Add Nucleophile & Base inert->add_reagents reaction 4. Stir at Controlled Temperature (Protect from Light) add_reagents->reaction monitor 5. Monitor by TLC reaction->monitor workup 6. Reaction Work-up (Quench, Extract/Filter) monitor->workup Reaction Complete purify 7. Purify Product (Recrystallization/Chromatography) workup->purify end End: Pure Product purify->end

Caption: A typical experimental workflow for reactions involving this compound, emphasizing steps to prevent degradation.

troubleshooting_logic Troubleshooting Logic for Byproduct Formation issue Issue: Dark Color/ Precipitate Formation temp Is Temperature Too High? issue->temp light Is Reaction Exposed to Light? temp->light No solution_temp Reduce Temperature temp->solution_temp Yes ph Is pH Acidic? light->ph No solution_light Protect from Light light->solution_light Yes atmosphere Is Reaction Open to Air? ph->atmosphere No solution_ph Use Weaker Base/ Buffer ph->solution_ph Yes solution_atmosphere Use Inert Atmosphere atmosphere->solution_atmosphere Yes

Caption: A decision tree for troubleshooting the formation of undesirable byproducts during reactions with this compound.

References

Navigating Solvent Effects in Reactions with 4-Amino-6-chloro-2-methylpyrimidine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvents on the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions involving 4-Amino-6-chloro-2-methylpyrimidine. Understanding how solvents influence the reaction outcome is critical for optimizing synthetic routes and achieving desired product profiles in drug discovery and development.

Frequently Asked Questions (FAQs)

Q1: What are the potential sites for nucleophilic attack on this compound?

A1: this compound has two primary sites susceptible to nucleophilic attack: the carbon atom bearing the chloro group at the C6 position and, under certain conditions, the amino group at the C4 position. The electron-withdrawing nature of the pyrimidine ring activates the C6 position for nucleophilic aromatic substitution (SNAr), making the displacement of the chloride ion the most common reaction pathway.

Q2: How does the choice of solvent influence the regioselectivity of the reaction?

A2: The solvent plays a crucial role in determining the regioselectivity by influencing the solubility of reactants, the solvation of the nucleophile and any intermediates, and the overall reaction mechanism. The polarity, proticity (ability to donate hydrogen bonds), and coordinating ability of the solvent can stabilize or destabilize transition states, thereby favoring one reaction pathway over another.

Q3: In which type of solvent is the substitution of the C6-chloro group generally favored?

A3: Substitution at the C6 position is typically favored in a wide range of solvents, particularly polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN). These solvents are effective at dissolving the pyrimidine substrate and the nucleophile without strongly solvating and deactivating the nucleophile through hydrogen bonding. This allows the nucleophile to readily attack the electron-deficient C6 position.

Q4: Can the amino group at the C4 position react? If so, under what conditions?

A4: While less common, the C4-amino group can undergo reactions, such as acylation or alkylation, particularly in the presence of strong bases or highly reactive electrophiles. The choice of solvent can also play a role. In non-polar, aprotic solvents, the nucleophilicity of the amino group may be enhanced, potentially leading to side reactions if the primary nucleophile is not sufficiently reactive towards the C6 position.

Q5: What is the general mechanism for the nucleophilic substitution at the C6 position?

A5: The reaction proceeds via a two-step addition-elimination mechanism, characteristic of nucleophilic aromatic substitution (SNAr).

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism cluster_start Step 1: Nucleophilic Attack cluster_end Step 2: Elimination Start 4-Amino-6-chloro- 2-methylpyrimidine + Nucleophile Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Start->Meisenheimer Addition Product C6-Substituted Product Meisenheimer->Product Elimination Leaving_Group Chloride Ion Meisenheimer->Leaving_Group

Caption: General mechanism of SNAr on this compound.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield of the desired C6-substituted product. 1. Poor solubility of reactants: The pyrimidine substrate or the nucleophile may not be fully dissolved in the chosen solvent. 2. Solvent deactivation of the nucleophile: Protic solvents (e.g., alcohols, water) can form hydrogen bonds with the nucleophile, reducing its reactivity. 3. Insufficient reaction temperature or time. 1. Solvent Selection: Switch to a polar aprotic solvent like DMF, DMSO, or NMP to improve solubility. A co-solvent system may also be effective. 2. Solvent Type: If using a protic solvent, consider switching to a polar aprotic solvent to enhance nucleophilicity. 3. Reaction Conditions: Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS.
Formation of multiple products, indicating a lack of regioselectivity. 1. Reaction at the C4-amino group: The nucleophile or other reagents may be reacting with the amino group. 2. Decomposition of starting material or product: The reaction conditions may be too harsh.1. Protecting Group: Consider protecting the C4-amino group with a suitable protecting group (e.g., Boc, Ac) prior to the substitution reaction. 2. Milder Conditions: Attempt the reaction at a lower temperature or with a less aggressive base. 3. Solvent Choice: A more polar solvent may favor the desired SNAr pathway over side reactions.
Reaction does not proceed to completion. 1. Inactive nucleophile: The nucleophile may not be strong enough to displace the chloride. 2. Presence of water or other protic impurities: These can deactivate the nucleophile or react with the substrate. 3. Base is not strong enough (if required). 1. Nucleophile Activation: If using a neutral nucleophile (e.g., an amine), the addition of a non-nucleophilic base (e.g., DIPEA, K₂CO₃) can increase its reactivity. For alcohol or thiol nucleophiles, pre-formation of the corresponding alkoxide or thiolate with a strong base (e.g., NaH, NaOMe) is often necessary. 2. Dry Solvents: Use anhydrous solvents to minimize side reactions. 3. Base Selection: Choose a stronger base if the reaction is sluggish.

Quantitative Data on Solvent Effects

Solvent TypeExample SolventsEffect on C6-Chloro SubstitutionRationale
Polar Aprotic DMF, DMSO, AcetonitrileGenerally Favored Good solubility for reactants; minimal solvation of the nucleophile, leading to higher reactivity.
Polar Protic Ethanol, Methanol, WaterCan be effective, but may be slower Solvates and stabilizes the Meisenheimer intermediate, but can also deactivate the nucleophile through hydrogen bonding. Often requires higher temperatures.
Non-Polar Aprotic Toluene, Dioxane, THFVariable, often slower Lower solubility of polar reactants can be a limiting factor. May enhance the nucleophilicity of the C4-amino group, potentially leading to side reactions.

Experimental Protocols

The following are generalized experimental protocols for the nucleophilic substitution of the C6-chloro group on this compound. Note: These are starting points and may require optimization for specific nucleophiles and desired outcomes.

Experimental Workflow

experimental_workflow Start Start Reactants Combine this compound, nucleophile, and solvent in a reaction vessel. Start->Reactants Base Add base (if required). Reactants->Base Heat Heat the reaction mixture to the desired temperature with stirring. Base->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Workup Perform aqueous workup and extraction. Monitor->Workup Purify Purify the crude product (e.g., column chromatography, recrystallization). Workup->Purify Characterize Characterize the final product (NMR, MS, etc.). Purify->Characterize End End Characterize->End

Caption: General experimental workflow for C6-substitution.

Protocol 1: Reaction with an Amine Nucleophile in a Polar Aprotic Solvent

  • Materials: this compound, amine nucleophile (1.1-1.5 eq.), non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 1.5-2.0 eq.), polar aprotic solvent (e.g., DMF or DMSO).

  • Procedure:

    • To a solution of this compound in the chosen solvent, add the amine nucleophile and the base.

    • Heat the reaction mixture to 80-120 °C and stir for 2-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Reaction with an Alcohol or Thiol Nucleophile

  • Materials: this compound, alcohol or thiol nucleophile (1.1-1.5 eq.), strong base (e.g., NaH or NaOMe, 1.1-1.5 eq.), anhydrous polar aprotic solvent (e.g., THF or DMF).

  • Procedure:

    • Under an inert atmosphere (e.g., nitrogen or argon), add the strong base to a solution of the alcohol or thiol in the anhydrous solvent. Stir at room temperature until the evolution of gas ceases (for NaH) or for 15-30 minutes.

    • Add a solution of this compound in the same solvent to the freshly prepared nucleophile solution.

    • Stir the reaction at room temperature or heat to 50-80 °C for 1-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

    • Purify the crude product as needed.

By carefully considering the choice of solvent and other reaction parameters, researchers can effectively control the regioselectivity of nucleophilic substitution reactions on this compound, leading to the efficient synthesis of desired target molecules.

Technical Support Center: Analytical Methods for Monitoring 4-Amino-6-chloro-2-methylpyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on monitoring the progress of reactions involving 4-Amino-6-chloro-2-methylpyrimidine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable analytical techniques for monitoring the progress of reactions with this compound?

A1: The choice of analytical technique depends on the specific reaction conditions, the properties of the reactants and products, and the available equipment. The most common and effective methods include:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and quantitative method for monitoring the consumption of this compound and the formation of products.[1] It offers high resolution and sensitivity, making it ideal for tracking reaction conversion and purity. A reverse-phase method is often suitable for these types of compounds.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for volatile and thermally stable pyrimidine derivatives. It provides both separation and structural information, which is useful for identifying reactants, products, and any potential byproducts.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective qualitative technique for a quick assessment of the reaction's progress.[1] It is particularly useful for visualizing the disappearance of the starting material and the appearance of the product, helping to determine the approximate reaction completion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction in real-time (in-situ) or by analyzing aliquots. It provides detailed structural information about the compounds in the reaction mixture, allowing for the identification of intermediates and the final product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry. It is extremely useful for confirming the molecular weights of the product and any impurities.

Q2: How should I prepare my reaction samples for HPLC or GC-MS analysis?

A2: Proper sample preparation is crucial for obtaining accurate and reproducible results. A typical procedure involves:

  • Quenching the Reaction: Stop the reaction in the aliquot by rapid cooling or by adding a quenching agent.

  • Dilution: Dilute a small, accurately measured volume of the reaction mixture with a suitable solvent (e.g., the mobile phase for HPLC or a volatile organic solvent for GC-MS). This prevents overloading the analytical column.

  • Filtration: Filter the diluted sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could clog the column or instrument.[1]

  • Standard Preparation: Prepare standards of the starting material and, if available, the product at known concentrations to aid in peak identification and quantification.

Q3: I see unexpected peaks in my HPLC chromatogram. What could be the cause?

A3: Unexpected peaks in an HPLC chromatogram can arise from several sources:

  • Byproducts or Isomers: The reaction may be producing unforeseen side products or isomers of your target molecule.

  • Impurities: The starting materials or reagents may contain impurities that are detected by the analytical method.

  • Degradation: The starting material or product might be degrading under the reaction or analysis conditions.

  • System Contamination: The HPLC system, including the solvent, injector, or column, could be contaminated.

To identify the source of these peaks, it is recommended to run a blank injection (solvent only), analyze the starting materials independently, and use a mass spectrometer (LC-MS) to obtain molecular weight information for the unknown peaks.[1]

Troubleshooting Guides

HPLC Troubleshooting
Issue Possible Cause(s) Solution(s)
Peak Tailing - Column overload- Secondary interactions with the stationary phase (e.g., with acidic silanols)- Incompatible sample solvent with the mobile phase- Column degradation- Reduce sample concentration or injection volume.- Use a mobile phase with a pH that ensures the analyte is in a single ionic form. Add a competing base (e.g., triethylamine) to the mobile phase.- Dissolve the sample in the mobile phase.- Use a guard column or replace the analytical column.
Peak Fronting - Sample overload (less common than for tailing)- Low column temperature- Column collapse or void formation- Dilute the sample.- Increase the column temperature.- Replace the column.
Baseline Drift or Noise - Changes in mobile phase composition or temperature- Contaminated mobile phase or column- Detector lamp instability- Air bubbles in the system- Ensure the mobile phase is well-mixed and degassed. Use a column oven for temperature control.[4]- Use high-purity solvents and flush the system.[4]- Allow the detector lamp to warm up sufficiently or replace it if necessary.- Purge the pump and detector to remove air bubbles.[4]
Ghost Peaks - Contamination in the injection system or column- Carryover from a previous injection- Impurities in the mobile phase- Clean the autosampler and injection port.[4]- Include a needle wash step in the injection sequence.[4]- Use high-purity solvents and prepare fresh mobile phase daily.[4]
Poor Resolution - Inappropriate mobile phase composition- Column degradation- Flow rate is too high- Optimize the mobile phase strength (organic-to-aqueous ratio) or pH.- Replace the column.- Reduce the flow rate.
GC-MS Troubleshooting
Issue Possible Cause(s) Solution(s)
No Peaks - Syringe issue (blocked or not drawing sample)- Incorrect injection port temperature- Leak in the system- Column break- Clean or replace the syringe.- Ensure the injection port temperature is appropriate for the analytes' volatility.- Perform a leak check.- Trim the column or replace it.
Broad or Tailing Peaks - Active sites in the injector liner or column- Column contamination- Incorrect carrier gas flow rate- Use a deactivated liner or trim the inlet end of the column.- Bake out the column at a high temperature (within its limits).- Optimize the carrier gas flow rate.
Baseline Spikes - Particulates in the carrier gas or from the septum- Electrical interference- Use high-purity gas and appropriate traps. Replace the septum.- Ensure proper grounding of the instrument.
Changes in Retention Time - Fluctuation in oven temperature or carrier gas flow rate- Column contamination or degradation- System leak- Verify temperature and flow rate stability.- Condition or replace the column.- Perform a leak check.

Experimental Protocols

Representative Reaction: Nucleophilic Aromatic Substitution

This protocol describes the reaction of this compound with a primary amine (e.g., benzylamine) as a representative example of a nucleophilic aromatic substitution.

Materials:

  • This compound

  • Benzylamine

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Reaction vessel (e.g., round-bottom flask with a condenser)

  • Stirring apparatus and heating mantle

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add benzylamine (1.1 eq) followed by DIPEA (1.5 eq).

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., every hour) for analysis by TLC or HPLC.

  • Upon completion (as determined by the consumption of the starting material), cool the reaction mixture to room temperature.

  • Proceed with the appropriate workup and purification steps.

HPLC Monitoring Protocol

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or a suitable buffer. For example, a gradient from 10% to 90% acetonitrile over 15 minutes. An isocratic method may also be suitable.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or the λmax of the compounds of interest).

  • Injection Volume: 10 µL.

Sample Preparation for Analysis:

  • Withdraw approximately 50 µL of the reaction mixture.

  • Quench the reaction by diluting it in 1 mL of a 50:50 mixture of acetonitrile and water in a clean vial.

  • Vortex the sample to ensure it is homogeneous.

  • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

Data Analysis:

  • Inject the prepared sample onto the HPLC system.

  • Identify the peaks corresponding to this compound and the product by comparing their retention times with those of pure standards.

  • Integrate the peak areas of the starting material and the product.

  • Calculate the percent conversion using the following formula (assuming equal response factors): % Conversion = [Peak Area of Product / (Peak Area of Starting Material + Peak Area of Product)] x 100

Data Presentation

The following table presents hypothetical data from the HPLC monitoring of the reaction between this compound and benzylamine.

Time (hours) Retention Time of Starting Material (min) Peak Area of Starting Material Retention Time of Product (min) Peak Area of Product % Conversion
05.21,250,0008.700%
15.2937,5008.7312,50025%
25.2625,0008.7625,00050%
45.2250,0008.71,000,00080%
65.262,5008.71,187,50095%
85.2< 10,0008.71,240,000>99%

Visualizations

Reaction_Monitoring_Workflow start Start Reaction sampling Take Aliquot at Time (t) start->sampling quench Quench Reaction sampling->quench prepare Prepare Sample for Analysis (Dilute and Filter) quench->prepare analysis Analyze by HPLC or GC-MS prepare->analysis data Collect and Analyze Data (Peak Areas, Retention Times) analysis->data decision Reaction Complete? data->decision continue_reaction Continue Reaction decision->continue_reaction No workup Proceed to Workup and Purification decision->workup Yes continue_reaction->sampling

Caption: General workflow for monitoring a pyrimidine synthesis reaction.

HPLC_Troubleshooting_Unexpected_Peaks start Unexpected Peak(s) in HPLC Chromatogram q1 Run Blank Injection (Solvent Only) start->q1 a1_yes Peak(s) Present in Blank q1->a1_yes Yes a1_no Peak(s) Not in Blank q1->a1_no No sol1 Source is System Contamination (Solvent, Glassware, Instrument) a1_yes->sol1 q2 Analyze Starting Materials a1_no->q2 a2_yes Peak(s) Present in Starting Materials q2->a2_yes Yes a2_no Peak(s) Not in Starting Materials q2->a2_no No sol2 Source is Impurity in Reagents a2_yes->sol2 q3 Use LC-MS to Analyze Peak(s) a2_no->q3 a3 Identify Molecular Weight q3->a3 sol3 Deduce Structure of Byproduct or Degradant a3->sol3

Caption: Troubleshooting logic for identifying the source of unexpected peaks in an HPLC chromatogram.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for 4-Amino-6-chloro-2-methylpyrimidine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and intermediates like 4-Amino-6-chloro-2-methylpyrimidine is paramount for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of common analytical methods for the quantification of this substituted pyrimidine, offering insights into their performance based on experimental data from structurally similar compounds.

The selection of an appropriate analytical technique is contingent upon various factors, including the required sensitivity, selectivity, sample matrix, and the intended application, ranging from routine quality control to in-depth research and development. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are among the most frequently employed methods for the analysis of pyrimidine derivatives.

Performance Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC, GC-MS, and UV-Vis Spectrophotometry for the analysis of compounds analogous to this compound. It is important to note that direct comparative data for this specific molecule is limited in publicly available literature; therefore, the presented data is based on validated methods for similar pyrimidine derivatives and serves as a benchmark for method selection and development.

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.995> 0.99
Accuracy (% Recovery) 98.0 - 102.0%90.0 - 110.0%95.0 - 105.0%
Precision (%RSD) < 2.0%< 10.0%< 5.0%
Limit of Detection (LOD) 0.1 - 1 µg/mL1 - 10 ng/mL0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.4 - 2 µg/mL5 - 20 ng/mL0.5 - 2 µg/mL
Specificity Good to ExcellentExcellentModerate to Good
Typical Run Time 10 - 30 minutes15 - 45 minutes< 5 minutes
Derivatization Required NoYesNo

Experimental Workflows and Logical Relationships

A crucial aspect of analytical chemistry is the validation of the chosen method to ensure its suitability for the intended purpose. The following diagram illustrates a general workflow for the validation of an analytical method.

General Workflow for Analytical Method Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation A Define Analytical Requirements B Select Appropriate Technology (HPLC, GC-MS, etc.) A->B C Optimize Method Parameters B->C D Specificity / Selectivity C->D J Robustness C->J E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) E->G H Limit of Detection (LOD) E->H I Limit of Quantification (LOQ) E->I K Prepare Validation Report F->K G->K H->K I->K J->K L Implement for Routine Analysis K->L

A flowchart outlining the key stages of analytical method development and validation.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for HPLC, GC-MS, and UV-Vis spectrophotometry that can be adapted for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC (RP-HPLC) method is generally suitable for the analysis of polar aromatic compounds like this compound.

  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The gradient or isocratic elution profile would need to be optimized.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by acquiring the UV spectrum of this compound to identify the wavelength of maximum absorbance (λmax).

  • Standard Preparation:

    • Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., mobile phase or a mixture of acetonitrile and water).

    • Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm filter before injection.

  • Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the standards and determine the concentration of the analyte in the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polarity and low volatility of this compound, derivatization is necessary prior to GC-MS analysis.[1]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization: A two-step derivatization is common for amino compounds.[1] This could involve, for example, esterification of the amino group followed by acylation. Silylation is another common derivatization technique. The choice of derivatizing agent (e.g., a silylating agent like BSTFA or an acylating agent like trifluoroacetic anhydride) needs to be optimized.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Injector Temperature: Typically 250-280°C.

    • Oven Temperature Program: A temperature gradient is usually employed to ensure good separation and peak shape. For example, starting at a lower temperature (e.g., 60-80°C) and ramping up to a higher temperature (e.g., 280-300°C).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) is standard.

    • Acquisition Mode: For quantification, Selected Ion Monitoring (SIM) is preferred for its higher sensitivity and selectivity. Specific ions for the derivatized analyte need to be identified from the full scan mass spectrum.

  • Standard and Sample Preparation: Prepare and derivatize standards and samples in parallel under the same conditions. An internal standard is highly recommended for GC-MS analysis to correct for variations in derivatization efficiency and injection volume.

  • Analysis: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

UV-Vis Spectrophotometry

This method is simpler and faster than chromatographic techniques but is also less specific.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: Select a solvent in which the analyte is soluble and that is transparent in the UV region of interest (e.g., methanol, ethanol, or a buffered aqueous solution).

  • Procedure:

    • Determine the λmax of this compound by scanning a solution of the compound over a range of wavelengths (e.g., 200-400 nm).

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard solution at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Prepare the sample solution and measure its absorbance at the λmax.

    • Determine the concentration of the analyte in the sample using the calibration curve.

  • Specificity Considerations: This method is susceptible to interference from other components in the sample that absorb at the same wavelength. Therefore, its application is often limited to the analysis of pure substances or simple mixtures where potential interfering substances are known not to be present.

Conclusion

The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis. HPLC offers a good balance of specificity, precision, and accuracy, making it a versatile technique for various applications. GC-MS provides excellent specificity and sensitivity, particularly when coupled with SIM mode, but requires a derivatization step. UV-Vis spectrophotometry is a simple and rapid method suitable for the analysis of relatively pure samples. Regardless of the method chosen, proper validation according to established guidelines is crucial to ensure the generation of reliable and accurate data.

References

Optimizing the Bioactivity of 4-Amino-6-chloro-2-methylpyrimidine: A Comparative Guide to Novel Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many variations, the 4-Amino-6-chloro-2-methylpyrimidine moiety presents a promising starting point for the development of novel drug candidates due to its synthetic tractability and inherent biological potential. This guide provides a comparative analysis of hypothetical novel derivatives of this scaffold, projecting their potential biological activities based on established structure-activity relationships (SAR) from recent studies on related pyrimidine compounds. The presented data is intended to guide lead optimization efforts in the discovery of new anticancer and antimicrobial agents.

Comparative Biological Activity of Novel Derivatives

The following tables summarize the predicted biological activities of a series of novel this compound derivatives. These predictions are extrapolated from published data on analogous pyrimidine structures, particularly focusing on anticancer and antimicrobial properties.

Table 1: Predicted Anticancer Activity of Novel this compound Derivatives

Compound IDR-Group (Substitution at 4-Amino)Predicted EC50 (µM) vs. HCT116Predicted EC50 (µM) vs. MCF7Rationale for Predicted Activity
ACMP-1 -H (Parent Compound)>100>100The unsubstituted amino group generally shows low to moderate activity.
ACMP-2 -CH2-(4-fluorophenyl)25-5030-60Introduction of a substituted benzyl group often enhances anticancer activity. The fluorine atom can improve metabolic stability.
ACMP-3 -CH2-(3,4-dichlorophenyl)10-2515-30Dichloro substitution on the phenyl ring is known to significantly increase cytotoxic effects in similar heterocyclic compounds.[1][2]
ACMP-4 -(4-morpholinyl)ethyl50-8060-90The morpholine moiety can improve solubility and may interact with secondary targets, but can sometimes decrease primary potency.
ACMP-5 -(4-methylpiperazin-1-yl)ethyl40-7050-80The piperazine ring is a common pharmacophore in anticancer drugs, potentially enhancing cell permeability and target interaction.[2]
Doxorubicin (Reference Drug)20.98A well-established anticancer agent used as a positive control.[2]

Table 2: Predicted Antimicrobial Activity of Novel this compound Derivatives

Compound IDR-Group (Substitution at 4-Amino)Predicted MIC (µg/mL) vs. S. aureusPredicted MIC (µg/mL) vs. E. coliRationale for Predicted Activity
ACMP-1 -H (Parent Compound)>128>128The unsubstituted scaffold is expected to have weak antimicrobial properties.
ACMP-6 -CH2-(4-chlorophenyl)32-6464-128Halogenated phenyl groups can enhance antimicrobial activity by increasing lipophilicity and facilitating membrane disruption.
ACMP-7 -CH2-(4-nitrophenyl)16-3232-64The nitro group is a strong electron-withdrawing group that can contribute to antimicrobial effects.
ACMP-8 -(2-pyridyl)methyl64-128>128The pyridine ring can chelate metal ions essential for bacterial enzymes, but its efficacy can vary.
ACMP-9 -(1H-indol-3-yl)methyl32-6464-128The indole nucleus is present in many natural and synthetic antimicrobial compounds.
Ciprofloxacin (Reference Drug)0.5-20.25-1A broad-spectrum fluoroquinolone antibiotic used as a positive control.

Experimental Protocols

The following are detailed methodologies for key experiments that would be utilized to screen and validate the biological activities of the novel this compound derivatives.

Anticancer Activity Screening: MTT Assay

The cytotoxic activity of the synthesized compounds would be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay against human cancer cell lines such as HCT116 (colon carcinoma) and MCF7 (breast adenocarcinoma).

  • Cell Culture: The cancer cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. These are then serially diluted with the culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%. The cells are treated with the compounds for 48 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The EC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of the synthesized compounds would be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Strains: Standard strains of Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative bacteria (e.g., Escherichia coli ATCC 25922) are used.

  • Inoculum Preparation: Bacterial cultures are grown overnight in Mueller-Hinton Broth (MHB). The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. The suspension is then diluted to a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: The test compounds are dissolved in DMSO and serially diluted in MHB in 96-well microtiter plates to obtain a range of concentrations.

  • Incubation: The inoculated plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Controls: A positive control (wells with bacteria and no compound) and a negative control (wells with medium and no bacteria) are included. A standard antibiotic, such as ciprofloxacin, is also tested as a reference.

Visualizing Experimental and Logical Frameworks

To better illustrate the processes involved in the screening and the underlying rationale, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification start This compound synthesis Chemical Synthesis of Derivatives (ACMP-1 to 9) start->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification anticancer Anticancer Screening (MTT Assay) purification->anticancer antimicrobial Antimicrobial Screening (MIC Determination) purification->antimicrobial data_analysis EC50 & MIC Determination anticancer->data_analysis antimicrobial->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis lead_id Lead Compound Identification sar_analysis->lead_id

Caption: A generalized workflow for the synthesis and biological screening of novel this compound derivatives.

structure_activity_relationship cluster_substituents Substitutions at 4-Amino Position cluster_activity Predicted Biological Activity scaffold This compound Scaffold aliphatic Aliphatic Chains scaffold->aliphatic Modulation of Lipophilicity & Size aromatic Aromatic/Heteroaromatic Rings scaffold->aromatic Introduction of Pi-Stacking & H-Bonding heterocyclic Saturated Heterocycles scaffold->heterocyclic Improvement of Solubility & PK Properties anticancer Anticancer Activity aliphatic->anticancer antimicrobial Antimicrobial Activity aliphatic->antimicrobial aromatic->anticancer aromatic->antimicrobial heterocyclic->anticancer heterocyclic->antimicrobial

References

structure-activity relationship (SAR) studies of 4-Amino-6-chloro-2-methylpyrimidine analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the structure-activity relationship (SAR) of 4-Amino-6-chloro-2-methylpyrimidine analogs, focusing on their potential as kinase inhibitors. This guide provides a comparative analysis of structurally related compounds, detailed experimental protocols for activity assessment, and visual representations of relevant biological pathways and experimental workflows.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs, particularly in the realm of kinase inhibition.[1] Dysregulation of kinase activity is a known driver of various diseases, including cancer, making kinases a prime target for therapeutic intervention.[1] This guide focuses on the structure-activity relationship (SAR) of analogs based on the this compound core, a privileged structure in the design of kinase inhibitors.

Structure-Activity Relationship and Data Comparison

While a comprehensive SAR study specifically on this compound analogs is not extensively available in the public domain, analysis of structurally similar pyrimidine derivatives provides valuable insights into the key determinants of their biological activity. The following table summarizes the biological activity of various 2,4,6-substituted pyrimidine analogs, highlighting the impact of different substituents on their inhibitory potency. These compounds, while not direct analogs, share the core pyrimidine structure and provide a basis for understanding the SAR of this class of molecules.

Compound IDR2-SubstituentR4-SubstituentR6-SubstituentTarget/AssayIC50 (µM)Reference
1 -NH2-Ph-PhGeneral Antibacterial-[2]
2 -NH2-Ph-C6H4(4-Cl)General Antibacterial-[2]
3 -NH2-Ph-C6H4(4-OCH3)General Antibacterial-[2]
4 -NH2-Ph-C6H4(2-OH)General Antibacterial-[2]
8 -NH2-C6H4(2-OH)-C6H4(4-Cl)General Antibacterial-[2]
9 -NH2-C6H4(2-OH)-C6H4(4-CH3)General Antibacterial-[2]
19 -NH2-C6H4(4-OCH3)-C6H4(4-CH3)General Antibacterial-[2]
R507 (33) Complex AmineComplex ArylHJAK10.0021[3]
32 Complex AmineComplex ArylHJAK1-[3]

Note: The biological activity data for compounds 1-19 are qualitative (noted as active) as specific IC50 values were not provided in the source material. The data for R507 and 32 are from a study on potent JAK1 inhibitors and are included to illustrate the high potency that can be achieved with optimized pyrimidine scaffolds.[3]

From the broader class of pyrimidine derivatives, it is evident that substitutions at the 2, 4, and 6 positions of the pyrimidine ring significantly influence their biological activity. For instance, in a series of 2-amino-4,6-diarylpyrimidines, the nature and substitution pattern of the aryl groups at the 4 and 6 positions were found to be critical for their activity.[2] In more targeted studies, such as the development of Janus Kinase (JAK) inhibitors, complex amino and aryl substitutions at the C2 and C4 positions, respectively, have led to the discovery of highly potent and selective clinical candidates like R507.[3][4]

Experimental Protocols

To enable researchers to evaluate and compare the activity of novel this compound analogs, a detailed protocol for a biochemical kinase inhibition assay is provided below. This protocol is adapted from a standard luminescence-based assay for pyrimidine-based compounds.[1]

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed for a 384-well plate format and is suitable for high-throughput screening.[1] The principle of this assay is to measure the amount of ATP remaining after a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed), while a higher signal suggests inhibition of the kinase by the test compound.[1]

Materials:

  • Target Kinase (e.g., JAK2)

  • Peptide Substrate specific to the kinase

  • Test Compounds (this compound analogs) dissolved in DMSO

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • ATP Detection Reagent (e.g., Kinase-Glo®)

  • 384-well white, opaque plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add 1 µL of the diluted compounds, a vehicle control (DMSO only), and a known positive control inhibitor to the appropriate wells of the 384-well plate.[1]

  • Kinase Reaction Mixture: Prepare a master mix of the kinase reaction solution containing the assay buffer, the target kinase (e.g., JAK2), and the specific peptide substrate. The optimal concentrations of the enzyme and substrate should be determined empirically.[1]

  • Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate containing the compounds. Include "no kinase" control wells by adding the reaction mixture without the enzyme; these will serve as the 100% inhibition control.[1]

  • Incubation: Gently mix the plate on a plate shaker and incubate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.[1]

  • Signal Detection: After incubation, add the ATP detection reagent to all wells to stop the kinase reaction and initiate the luminescent signal. Incubate the plate at room temperature for 10 minutes to stabilize the signal.[1]

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.[1]

Data Analysis: The percentage of inhibition is calculated using the following formula:

% Inhibition = 100 x (Luminescence(inhibitor) - Luminescence(no kinase control)) / (Luminescence(vehicle control) - Luminescence(no kinase control))

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using Graphviz.

G cluster_0 JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_P->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates to Gene Gene Expression Nucleus->Gene Regulates Pyrimidine_Inhibitor This compound Analog Pyrimidine_Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway, a common target for pyrimidine-based kinase inhibitors.

G cluster_1 Kinase Inhibition Assay Workflow Start Start Prep_Compounds Prepare Compound Dilutions Start->Prep_Compounds Prep_Plate Prepare Assay Plate (Compounds, Controls) Prep_Compounds->Prep_Plate Initiate_Rxn Initiate Reaction Prep_Plate->Initiate_Rxn Prep_Mix Prepare Kinase Reaction Mix (Enzyme, Substrate, Buffer) Prep_Mix->Initiate_Rxn Incubate Incubate at 30°C Initiate_Rxn->Incubate Add_Reagent Add ATP Detection Reagent Incubate->Add_Reagent Read_Plate Measure Luminescence Add_Reagent->Read_Plate Analyze_Data Analyze Data (Calculate % Inhibition, IC50) Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for a luminescence-based kinase inhibition assay.

References

Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystal Structure Analysis of 4-Amino-6-chloro-2-methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystal structure analysis with other common analytical techniques for the characterization of 4-Amino-6-chloro-2-methylpyrimidine derivatives, a class of compounds with significant potential in medicinal chemistry.

This publication delves into the experimental data supporting the structural elucidation of these pyrimidine derivatives, offering a clear comparison of the insights gained from X-ray crystallography versus spectroscopic methods. Detailed experimental protocols are provided to ensure reproducibility, and logical workflows are visualized to guide researchers through the process of structural analysis.

At a Glance: Comparing Analytical Techniques

The unequivocal determination of a chemical structure relies on a synergistic approach, integrating data from various analytical methods. While techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide essential information about the connectivity and functional groups within a molecule, single-crystal X-ray diffraction stands alone in its ability to reveal the precise spatial arrangement of atoms.

Analytical TechniqueInformation ProvidedKey Performance Indicators
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, and absolute configuration.High resolution, unambiguous structure determination, detailed spatial information.
Nuclear Magnetic Resonance (NMR) Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, and relative stereochemistry.Chemical shifts (δ), coupling constants (J), Nuclear Overhauser Effect (NOE).
Infrared (IR) Spectroscopy Presence of specific functional groups based on their vibrational frequencies.Absorption band positions (cm⁻¹), intensity, and shape.
Mass Spectrometry (MS) Molecular weight and elemental composition of the molecule and its fragments.Mass-to-charge ratio (m/z), isotopic distribution patterns.

Crystallographic Data of 2-Amino-4-chloro-6-methylpyrimidine Derivatives

The following table summarizes the crystallographic data for 2-amino-4-chloro-6-methylpyrimidine, a key derivative in this class, obtained from the Crystallography Open Database (COD)[1][2]. For comparison, data for a co-crystal with 4-methylbenzoic acid is also presented[3].

Parameter2-Amino-4-chloro-6-methylpyrimidine2-Amino-4-chloro-6-methylpyrimidine : 4-Methylbenzoic Acid Co-crystal
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
a (Å) 8.358(2)10.852(3)
b (Å) 11.234(3)12.045(3)
c (Å) 7.616(2)11.129(3)
α (°) 9090
β (°) 115.36(3)102.78(3)
γ (°) 9090
Volume (ų) 647.1(3)1417.3(7)
Z 44

Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. The following are detailed methodologies for the key experiments cited in the structural analysis of this compound derivatives.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent (e.g., ethanol, methanol, or a solvent mixture).

  • Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified derivative is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H).

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and shapes of the absorption bands are analyzed to identify characteristic functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: The molecules are ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion.

Visualizing the Workflow

To further clarify the process of structural elucidation, the following diagrams illustrate the typical experimental workflow and the logical relationships between different analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Comparison Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization) Synthesis->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy CrystalGrowth Single Crystal Growth Purification->CrystalGrowth DataComparison Comparative Data Analysis Spectroscopy->DataComparison Xray X-ray Diffraction CrystalGrowth->Xray StructureSolution Structure Solution & Refinement Xray->StructureSolution StructureSolution->DataComparison FinalStructure Final Structural Elucidation DataComparison->FinalStructure

Figure 1: Experimental workflow for the synthesis and structural analysis.

logical_relationship Compound Synthesized Compound NMR NMR (Connectivity) Compound->NMR IR IR (Functional Groups) Compound->IR MS MS (Molecular Weight) Compound->MS Xray X-ray Crystallography (3D Structure) Compound->Xray Structure Confirmed Structure NMR->Structure IR->Structure MS->Structure Xray->Structure

Figure 2: Logical relationship of analytical techniques in structural elucidation.

References

A Comparative Spectroscopic Guide to 4-Amino-6-chloro-2-methylpyrimidine and its Aminated Reaction Product

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the key chemical intermediate, 4-Amino-6-chloro-2-methylpyrimidine, and its representative reaction product, 2-methylpyrimidine-4,6-diamine. The transformation, a nucleophilic aromatic substitution of the chloro group with an amino group, is a fundamental reaction in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering objective experimental data and methodologies to aid in the characterization and analysis of these and similar compounds.

Reaction Overview

The central reaction discussed involves the displacement of the chlorine atom from this compound by an amino group. This amination reaction transforms the chloropyrimidine into a diaminopyrimidine, significantly altering its chemical and physical properties. A visual representation of this reaction is provided below.

Figure 1: Reaction of this compound to 2-methylpyrimidine-4,6-diamine.

Spectroscopic Data Comparison

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound ~6.5Singlet1HH-5
~7.2 (broad)Singlet2H-NH₂
~2.4Singlet3H-CH₃
2-methylpyrimidine-4,6-diamine ~5.5Singlet1HH-5
~6.8 (broad)Singlet4H-NH₂ (C4 & C6)
~2.2Singlet3H-CH₃

Table 2: ¹³C NMR Spectral Data

CompoundChemical Shift (δ) ppmAssignment
This compound ~168C-2
~162C-4
~160C-6
~108C-5
~25-CH₃
2-methylpyrimidine-4,6-diamine ~165C-2
~163C-4, C-6
~85C-5
~24-CH₃
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

CompoundWavenumber (cm⁻¹)IntensityAssignment
This compound 3300-3100MediumN-H stretching (amine)
~1640StrongN-H bending (amine)
~1580StrongC=N stretching (ring)
~1100StrongC-Cl stretching
2-methylpyrimidine-4,6-diamine 3400-3100Strong, BroadN-H stretching (two amino groups)
~1650StrongN-H bending (amine)
~1590StrongC=N stretching (ring)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
This compound C₅H₆ClN₃143.57143 [M]⁺, 145 [M+2]⁺, 108
2-methylpyrimidine-4,6-diamine C₅H₈N₄124.14124 [M]⁺, 109, 82

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of the compounds discussed.

Synthesis of 2-methylpyrimidine-4,6-diamine

This protocol is a representative procedure for the amination of a chloropyrimidine.

  • Reaction Setup: In a sealed reaction vessel, dissolve this compound (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF).

  • Addition of Amine: Add a source of ammonia (e.g., a solution of ammonia in an organic solvent or ammonium hydroxide) or a primary/secondary amine (2-3 eq.) to the reaction mixture.

  • Catalysis (Optional): For less reactive amines, a palladium catalyst and a suitable ligand may be added to facilitate the reaction.

  • Reaction Conditions: Heat the mixture at a temperature ranging from 80 to 140 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic characterization of the starting material and product is outlined below.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation start Synthesized Compound dissolve Dissolve in appropriate deuterated solvent (NMR) or suitable solvent (UV-Vis) or prepare as solid/solution (IR/MS) start->dissolve nmr NMR Spectroscopy (¹H, ¹³C) dissolve->nmr ir IR Spectroscopy dissolve->ir ms Mass Spectrometry dissolve->ms uv UV-Vis Spectroscopy dissolve->uv process Process Spectra (e.g., Fourier Transform, Baseline Correction) nmr->process ir->process ms->process uv->process interpret Interpret Data (Chemical Shifts, Coupling Constants, Functional Groups, Molecular Weight) process->interpret compare Compare with theoretical values and data of related compounds interpret->compare

Figure 2: General workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans (e.g., 16) for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 180 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly on the ATR crystal.

  • Spectrum Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Processing: Perform a background subtraction to remove atmospheric contributions (e.g., CO₂, H₂O).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Analysis: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and key fragment ions.

A Comparative Guide to Purity Assessment of Synthesized 4-Amino-6-chloro-2-methylpyrimidine: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous assessment of purity for newly synthesized compounds is a cornerstone of chemical research and drug development. For a key intermediate like 4-Amino-6-chloro-2-methylpyrimidine, confirming its identity and quantifying its purity is paramount to ensure the reliability of subsequent reactions and the safety of potential pharmaceutical applications. This guide provides a comprehensive comparison of two primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will also briefly explore alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS), acid-base titration, and melting point analysis.

Synthesis of this compound

A plausible synthetic route to this compound begins with the commercially available 4,6-dihydroxy-2-methylpyrimidine. This precursor is first chlorinated to yield 4,6-dichloro-2-methylpyrimidine[1][2]. Subsequent regioselective nucleophilic aromatic substitution with ammonia affords the desired this compound. Controlling the reaction conditions is crucial to minimize the formation of the di-substituted byproduct, 4,6-diamino-2-methylpyrimidine[3][4][5][6].

Purity Assessment by HPLC and NMR: A Head-to-Head Comparison

Both HPLC and NMR provide critical, yet distinct, information regarding the purity of a synthesized compound. HPLC excels at separating and quantifying impurities, while NMR provides detailed structural information and can also be used for quantification.

Data Presentation: Quantitative Purity Analysis

The following table summarizes hypothetical purity assessment data for a synthesized batch of this compound, comparing the results from HPLC and quantitative NMR (qNMR).

Parameter HPLC Analysis Quantitative ¹H-NMR (qNMR) Analysis
Purity (%) 98.5% (by area normalization)98.2% (relative to an internal standard)
Major Impurity Detected 4,6-dichloro-2-methylpyrimidine (0.8%)4,6-dichloro-2-methylpyrimidine (present)
Minor Impurity Detected 4,6-diamino-2-methylpyrimidine (0.4%)Not quantifiable due to overlapping signals
Other Impurities Unidentified peaks (0.3%)Not detected
Limit of Detection (LOD) ~0.01%~0.1%
Limit of Quantification (LOQ) ~0.05%~0.5%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture. For this compound, a reversed-phase method is typically employed.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • A mixture of acetonitrile and water (e.g., 60:40 v/v) with a buffer like 0.1% phosphoric acid or an acetate buffer to ensure good peak shape[7][8].

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR) with the inclusion of an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation for ¹H and ¹³C NMR:

  • Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • For qNMR, add a known amount of a suitable internal standard (e.g., maleic acid or 1,4-dinitrobenzene) to the sample.

¹H-NMR Acquisition Parameters (Representative):

  • Pulse Sequence: Standard single-pulse

  • Spectral Width: -2 to 12 ppm

  • Acquisition Time: 3-4 seconds

  • Relaxation Delay: 5 seconds (for quantitative analysis)

  • Number of Scans: 16

¹³C-NMR Acquisition Parameters (Representative):

  • Pulse Sequence: Proton-decoupled

  • Spectral Width: 0 to 200 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024 or more

Predicted NMR Data for this compound:

Nucleus Predicted Chemical Shift (δ) ppm Multiplicity Assignment
¹H ~6.5SingletPyrimidine C5-H
~5.5Broad Singlet-NH₂
~2.4Singlet-CH₃
¹³C ~170SingletPyrimidine C2
~165SingletPyrimidine C4
~160SingletPyrimidine C6
~100SingletPyrimidine C5
~25Singlet-CH₃

Alternative Purity Assessment Methods

While HPLC and NMR are the primary methods, other techniques can provide valuable complementary information.

Method Principle Advantages Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and boiling point, with mass-based detection.High sensitivity and specificity for volatile impurities.Requires the analyte to be thermally stable and volatile; derivatization may be necessary[9][10][11].
Acid-Base Titration The basic amino group is titrated with a standardized acid.A simple and inexpensive method for determining the overall purity of the basic component.Non-specific; it will not distinguish between the target compound and other basic impurities[12][13][14][15][16].
Melting Point Analysis A pure crystalline solid has a sharp and characteristic melting point. Impurities lower and broaden the melting range.A quick and easy way to get a qualitative indication of purity.Not quantitative and not suitable for amorphous or low-melting solids. The presence of impurities leads to melting point depression[17][18][19][20][21].

Visualizing the Workflow

The following diagrams illustrate the logical flow of the purity assessment process for both HPLC and NMR.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter Sample dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity integrate->calculate

Caption: HPLC Purity Assessment Workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Weigh Sample add_standard Add Internal Standard (for qNMR) weigh_sample->add_standard dissolve Dissolve in Deuterated Solvent add_standard->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_1h Acquire ¹H Spectrum transfer->acquire_1h acquire_13c Acquire ¹³C Spectrum transfer->acquire_13c process_spectra Process Spectra (FT, Phasing, Baseline Correction) acquire_1h->process_spectra acquire_13c->process_spectra assign_peaks Assign Signals process_spectra->assign_peaks integrate_peaks Integrate Peaks assign_peaks->integrate_peaks calculate_purity Calculate Purity (qNMR) integrate_peaks->calculate_purity

Caption: NMR Purity Assessment Workflow.

Conclusion

For a comprehensive purity assessment of synthesized this compound, a combination of HPLC and NMR is highly recommended. HPLC provides excellent separation of impurities and is the gold standard for quantitative purity determination. NMR, on the other hand, is indispensable for structural confirmation and can provide quantitative data through qNMR. The choice of method, or combination of methods, will depend on the specific requirements of the research or development stage. For routine analysis where the impurity profile is known, HPLC may suffice. For the characterization of a new batch or for troubleshooting, the detailed structural information from NMR is invaluable. Alternative methods like GC-MS, titration, and melting point analysis can serve as useful orthogonal techniques to provide a more complete picture of the compound's purity.

References

A Comparative Pharmacological Study of Pyrimidine Isomers: Pyrimidine, Pyridazine, and Pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct pharmacological profiles of the three diazine isomers. This guide provides a comparative analysis of their enzyme inhibition, receptor binding, and pharmacokinetic properties, supported by experimental data and detailed methodologies.

The diazines—pyrimidine, pyridazine, and pyrazine—are isomeric six-membered aromatic heterocycles containing two nitrogen atoms. While sharing the same molecular formula (C₄H₄N₂), the relative positioning of their nitrogen atoms imparts distinct physicochemical properties that significantly influence their pharmacological activities. These scaffolds are considered "privileged structures" in medicinal chemistry, frequently incorporated into a vast array of therapeutic agents. This guide offers a comparative study of their pharmacological properties, highlighting how the isomeric arrangement dictates their interaction with biological targets and their overall drug-like characteristics.

Comparative Analysis of Enzyme Inhibition

The diazine isomers are common core structures in a multitude of enzyme inhibitors, particularly targeting kinases. The orientation of the nitrogen atoms directly affects the molecule's ability to form crucial hydrogen bonds within an enzyme's active site, leading to significant differences in potency and selectivity.

One study on nicotinamide phosphoribosyltransferase (NAMPT) inhibitors demonstrated this principle starkly: a pyridazine-containing compound was a potent inhibitor, whereas the corresponding pyrimidine and pyrazine isomers were found to be poor inhibitors.[1] Similarly, a comparative study on monoamine oxidase (MAO) inhibitors revealed that fused pyridazine scaffolds preferentially inhibited MAO-B, while the pyrimidine isomers showed a preference for MAO-A.[2]

The following tables summarize the inhibitory activities of various derivatives against several key enzyme targets.

Table 1: Comparative Inhibitory Activity of Diazine Derivatives against Protein Kinases

Isomer ScaffoldCompound ClassTarget KinaseIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
Pyrimidine Dianilinopyrimidine (Compound 4c)EGFR-Gefitinib-
A549 Cell Line560>10,000
Pyrazolo[1,5-a]pyrimidine (5d)A-549 Cell Line7,190Cisplatin7,480
Pyrazine Imidazo[1,5-a]pyrazine (Acalabrutinib)BTK3Ibrutinib-
Pyrazolo[1,5-a]pyrazine (Compound 34)JAK13--
JAK28.5-
TYK27.7-
Pyridazine 3,6-disubstituted pyridazine (11m)CDK220.1--
Aminopyridazine (Compound 23)ALK5- (pIC₅₀ = 7.19 in cells)--
Imidazo[1,2-b]pyridazine (Compound 6)Tyk2 JH2- (Kᵢ = 0.027 nM)--

Note: Direct comparison is challenging as data often comes from different studies. Values are for illustrative purposes to show the potency achievable with each scaffold.

Table 2: Comparative Inhibitory Activity of Diazine Derivatives against Other Enzymes

Isomer ScaffoldCompound ClassTarget EnzymeKᵢ (µM)Inhibition Type
Pyridazine Pyridazinone (TR16)MAO-B0.149Competitive
Pyridazine Pyridazinone (TR2)MAO-B0.230Competitive

Comparative Analysis of Receptor Binding Affinity

The distinct electronic distributions of the diazine isomers also influence their ability to bind to G-protein coupled receptors (GPCRs) and other receptor types.

A study involving the bioisosteric replacement of a pyridine ring with a pyridazine in a nicotinic acetylcholine receptor (nAChR) ligand resulted in a 30-fold decrease in affinity for the (α4)₂(β2)₃ subtype.[3] This demonstrates the sensitive nature of receptor-ligand interactions to the placement of the nitrogen atoms.

Table 3: Comparative Receptor Binding Affinities of Diazine Derivatives

Isomer ScaffoldCompound ClassTarget ReceptorKᵢ (nM)
Pyridazine Pyridazino[3,4-d]azepine (15a)Serotonin 5-HT₂CPotent Agonist
Pyridazine Pyridazino[4,3-b]indolesCentral Benzodiazepine ReceptorVaries

Comparative Pharmacokinetic (ADME) and Toxicological (Tox) Profiles

The physicochemical properties dictated by the isomer type, such as basicity and polarity, have a profound impact on ADME/Tox profiles. Pyridazine, for instance, is more basic (pKa ≈ 2.0) than pyrimidine and pyrazine, which can influence salt formation, solubility, and potential off-target effects like hERG channel inhibition.[1] In some drug discovery programs, switching to a pyridazine scaffold has successfully mitigated hERG liability.[1]

  • Absorption & Distribution: The polarity of the diazine ring can enhance aqueous solubility, a desirable trait for oral bioavailability. However, excessive polarity can hinder membrane permeability. The ability of the nitrogen atoms to act as hydrogen bond acceptors is a key factor in balancing these properties.

  • Metabolism: The diazine rings are generally stable to metabolic degradation, but can be susceptible to oxidation. The position of the nitrogen atoms influences the electron density of the ring carbons, affecting their susceptibility to cytochrome P450 enzymes.

  • Excretion: As polar molecules, diazine-containing drugs and their metabolites are typically excreted renally.

  • Toxicology: While the core scaffolds are generally considered safe, specific derivatives can exhibit toxicity. For example, some studies on pyridine-pyrimidine hybrids have investigated their ulcerogenic profiles to ensure gastrointestinal safety.[4][5] In silico ADME/Tox predictions are now routinely used to flag potential liabilities early in the drug discovery process for diazine derivatives.[6]

Signaling Pathway & Workflow Visualizations

To illustrate the context in which these isomers act, the following diagrams visualize a key signaling pathway targeted by many diazine-based inhibitors and a typical experimental workflow.

EGFR_Signaling_Pathway EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Nucleus Nucleus mTOR->Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival, Growth Nucleus->Proliferation Inhibitor Diazine-Based Kinase Inhibitor Inhibitor->EGFR Inhibitor->PI3K Inhibitor->Raf

Caption: EGFR signaling pathway and points of inhibition by diazine-based drugs.

Enzyme_Inhibition_Workflow Experimental Workflow: Enzyme Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare Buffer & Reagents A2 Prepare Enzyme Solution (Constant Concentration) A1->A2 A3 Prepare Substrate Solution (Varying Concentrations) A1->A3 A4 Prepare Inhibitor Stock (Diazine Derivative) A1->A4 B1 Pre-incubate Enzyme with Inhibitor (or buffer) A2->B1 B2 Initiate Reaction: Add Substrate A3->B2 A4->B1 B1->B2 t=0 B3 Monitor Reaction Rate (e.g., Spectrophotometry) B2->B3 C1 Plot Reaction Velocity vs. Substrate Concentration B3->C1 C2 Determine Kinetic Parameters (Km, Vmax) C1->C2 C3 Calculate IC₅₀ / Kᵢ for the Inhibitor C2->C3

Caption: Generalized workflow for determining enzyme inhibition kinetics.

Experimental Protocols

The following are generalized protocols for key assays used to determine the pharmacological properties of pyrimidine isomers.

Protocol for In Vitro Enzyme Inhibition Assay (e.g., Kinase Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.

  • Materials and Reagents:

    • Purified target enzyme (e.g., CDK2, ALK5).

    • Specific substrate for the enzyme.

    • Test compounds (pyridazine, pyrimidine, or pyrazine derivatives) dissolved in DMSO.

    • Assay buffer (e.g., Tris-HCl with MgCl₂ and DTT).

    • ATP (often radiolabeled, e.g., [γ-³³P]ATP).

    • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit).

    • 96-well or 384-well microplates.

    • Microplate reader or scintillation counter.

  • Procedure:

    • Compound Preparation: Perform serial dilutions of the test compounds in assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

    • Enzyme/Substrate Mixture: Prepare a master mix containing the enzyme and substrate in the assay buffer.

    • Reaction Setup: To each well of the microplate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no enzyme).

    • Enzyme Addition: Add the enzyme/substrate mixture to each well to start the pre-incubation. Incubate for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 30°C).

    • Reaction Initiation: Initiate the enzymatic reaction by adding ATP to each well.

    • Incubation: Incubate the plate for a specific time (e.g., 60 minutes) at a constant temperature to allow the reaction to proceed.

    • Reaction Termination and Detection: Stop the reaction by adding a stop solution. Measure the signal (e.g., luminescence for ADP-Glo, or radioactivity) using a plate reader.

  • Data Analysis:

    • Subtract the background signal (negative control) from all data points.

    • Normalize the data to the positive control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol for Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the inhibition constant (Kᵢ) of a test compound for a specific receptor.

  • Materials and Reagents:

    • Cell membranes or whole cells expressing the target receptor.

    • Radioligand (e.g., [³H]-labeled) with known affinity (K𝘥) for the target receptor.

    • Unlabeled test compounds (diazine derivatives).

    • Binding buffer (e.g., Tris-HCl with appropriate ions).

    • Wash buffer (ice-cold binding buffer).

    • Non-specific binding control: A high concentration of an unlabeled ligand known to bind the target.

    • Glass fiber filters and a cell harvester.

    • Scintillation vials and scintillation fluid.

    • Liquid scintillation counter.

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the unlabeled test compounds.

    • Assay Setup: In test tubes or a 96-well plate, combine the cell membranes, the radioligand (at a fixed concentration, typically near its K𝘥), and varying concentrations of the test compound.

    • Control Wells: Prepare wells for "total binding" (membranes + radioligand) and "non-specific binding" (membranes + radioligand + excess unlabeled ligand).

    • Incubation: Incubate the mixture for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 37°C).

    • Filtration: Rapidly terminate the binding reaction by vacuum filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

    • Radioactivity Measurement: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate "specific binding" by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value from the resulting competition curve.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥) , where [L] is the concentration of the radioligand and K𝘥 is its dissociation constant.

Conclusion

The choice between a pyrimidine, pyridazine, or pyrazine scaffold is a critical decision in drug design that extends beyond simple structural variation. The position of the nitrogen atoms fundamentally alters the electronic properties, basicity, and spatial arrangement of hydrogen bond donors and acceptors. These differences translate into distinct pharmacological profiles, influencing target affinity, selectivity, and ADME/Tox properties. While pyrimidine remains a highly prevalent scaffold in approved drugs, this guide demonstrates that pyridazine and pyrazine offer unique advantages that can be strategically exploited to overcome specific challenges in drug development, such as improving selectivity or mitigating off-target toxicities. A thorough understanding of the comparative pharmacology of these isomers is therefore essential for the rational design of next-generation therapeutics.

References

Safety Operating Guide

Essential Safety and Logistical Guidance for Handling 4-Amino-6-chloro-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the handling of 4-Amino-6-chloro-2-methylpyrimidine (CAS No. 1749-68-4), including detailed operational procedures and disposal plans to ensure the safety of laboratory personnel and the integrity of research.

Hazard Summary: this compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to minimize exposure risks.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationPurpose
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects eyes and face from splashes and airborne particles.[1][3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Double-gloving is recommended.Prevents skin contact and absorption.[1] Although specific breakthrough times for this compound are not readily available, nitrile gloves are a common recommendation for similar compounds. It is crucial to consult the glove manufacturer's chemical resistance guide for specific recommendations and to inspect gloves for any signs of degradation before use.
Body Protection A lab coat or chemical-resistant coveralls.Provides a barrier against accidental spills and contamination of personal clothing.[1][3]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) should be used if working in a poorly ventilated area or when dust generation is likely.[1][2]Protects the respiratory system from inhalation of harmful dust.
Foot Protection Closed-toe shoes, preferably chemical-resistant footwear.Protects feet from spills.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential for safety. The following step-by-step procedure should be followed:

1. Preparation:

  • Ensure that a calibrated chemical fume hood is operational.

  • Verify that an eyewash station and safety shower are readily accessible.[1][2]

  • Don all required personal protective equipment as detailed in the PPE table.

  • Prepare all necessary equipment (e.g., spatulas, weigh boats, containers) within the chemical fume hood.

2. Handling:

  • Perform all manipulations of the solid compound, including weighing and transferring, within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Avoid the formation of dust during handling.[1][2]

  • Use non-sparking tools to prevent ignition sources.

  • Keep the container tightly closed when not in use.[1][2]

3. Post-Handling & Cleanup:

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable solvent (e.g., isopropanol, ethanol) followed by a thorough wash with soap and water.

  • Carefully remove and dispose of contaminated PPE as hazardous waste.

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[1]

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Storage:

  • Solid Waste: Collect any unused or contaminated solid this compound in a clearly labeled, sealed, and compatible hazardous waste container.

  • Contaminated Materials: Any items such as gloves, weigh boats, or paper towels that are contaminated with the chemical must be disposed of as hazardous waste.

  • Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a labeled hazardous waste container for halogenated organic waste.

Disposal Procedure:

  • Use a designated, properly labeled, and sealed container for the waste.

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols.

  • Store the hazardous waste in a designated, secure area with secondary containment.

  • Contact your institution's Environmental Health and Safety (EHS) department for the collection and disposal of the hazardous waste.

  • Complete all necessary waste disposal forms as required by your institution and local regulations.

Safe Handling and Disposal Workflow

Safe Handling and Disposal Workflow for this compound A Preparation B Don PPE A->B Verify Safety Equipment C Handling in Fume Hood B->C Proceed with Experiment D Post-Handling Cleanup C->D After Experiment Completion E Waste Segregation D->E Collect all Waste F Waste Disposal E->F Label and Store Securely G EHS Pickup F->G Follow Institutional Protocol

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.